molecular formula C8H6IN3O2 B12631509 (3-Iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid CAS No. 918485-17-3

(3-Iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid

Katalognummer: B12631509
CAS-Nummer: 918485-17-3
Molekulargewicht: 303.06 g/mol
InChI-Schlüssel: GSXJQVSULLUODH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid is a useful research compound. Its molecular formula is C8H6IN3O2 and its molecular weight is 303.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

918485-17-3

Molekularformel

C8H6IN3O2

Molekulargewicht

303.06 g/mol

IUPAC-Name

2-(3-iodopyrazolo[3,4-b]pyridin-2-yl)acetic acid

InChI

InChI=1S/C8H6IN3O2/c9-7-5-2-1-3-10-8(5)11-12(7)4-6(13)14/h1-3H,4H2,(H,13,14)

InChI-Schlüssel

GSXJQVSULLUODH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(N(N=C2N=C1)CC(=O)O)I

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Monograph: (3-Iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide for (3-Iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid (CAS 918485-17-3), designed for researchers in medicinal chemistry and drug development.

Advanced Scaffold for Divergent Library Synthesis & sGC Modulation[1][2]

CAS: 918485-17-3 Formula: C₈H₆IN₃O₂ M.W.: 303.06 g/mol Core Class: Pyrazolo[3,4-b]pyridine (N2-functionalized)

Executive Summary

(3-Iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid is a specialized heterocyclic building block characterized by three strategic features: a pyrazolo[3,4-b]pyridine core (bioisostere of purine/indole), a C3-iodine handle for cross-coupling, and a N2-acetic acid tail for solubility modulation or linker attachment.

While the N1-substituted isomers are the primary scaffold for approved soluble Guanylate Cyclase (sGC) stimulators like Riociguat and Vericiguat , the N2-isomer (CAS 918485-17-3) represents a critical chemical space for:

  • SAR Exploration: Probing the N2-vector for binding pocket tolerance (often improving metabolic stability).

  • Impurity Profiling: Acting as a definitive reference standard for N2-regioisomer impurities in the manufacturing of N1-substituted drugs.

  • PROTAC Design: The carboxylic acid moiety serves as an ideal "exit vector" for attaching E3 ligase linkers without disrupting the pharmacophore's hinge-binding region.

Chemical Architecture & Properties

The compound exists as the 2H-tautomer stabilized by the N-alkylation. Unlike the 1H-parent, which favors N1-alkylation under thermodynamic control, the N2-isomer is often the kinetic product or requires specific directing groups.

PropertyDataRelevance
Appearance Off-white to pale yellow solidIndicative of purity; iodine-containing heterocycles can darken upon light exposure.
pKa (Acid) ~3.8 (Calculated)Carboxylic acid allows for standard amide coupling (EDC/HATU).
pKa (Base) ~2.5 (Pyridine N)The pyridine nitrogen is weakly basic; protonation can occur in strong acid.
Solubility DMSO, DMF, MeOH (Moderate)Poor water solubility until deprotonated (salt formation).
Regiochemistry N2-Isomer Critical Distinction: Most commercial sGC stimulators are N1-substituted. This compound is the N2-regioisomer.

Synthetic Protocols & Regiocontrol

The synthesis of CAS 918485-17-3 challenges the chemist to overcome the inherent thermodynamic preference for N1-alkylation.

Core Synthesis Workflow

The synthesis typically proceeds via the iodination of the parent heterocycle followed by alkylation.

Step 1: Iodination

  • Reagents: 1H-pyrazolo[3,4-b]pyridine, NIS (N-iodosuccinimide) or I₂/KOH.

  • Conditions: DMF, RT to 60°C.

  • Mechanism: Electrophilic aromatic substitution occurs exclusively at C3 due to the electron-rich nature of the pyrazole ring compared to the pyridine ring.

Step 2: Regioselective Alkylation (The Critical Step)

  • Reagents: Ethyl bromoacetate, Base (Cs₂CO₃ vs. NaH).

  • The Regio-Problem: Alkylation of the 3-iodo core yields a mixture of N1 (major) and N2 (minor) isomers.

    • N1-Alkylation: Favored by thermodynamic control and steric freedom.

    • N2-Alkylation: Can be enhanced by using non-polar solvents or kinetic conditions , or separated via chromatography.

  • Purification: The N2-ester is typically less polar than the N1-ester. Separation is achieved via silica gel chromatography (Hexane/EtOAc gradient).

Step 3: Hydrolysis

  • Reagents: LiOH or NaOH, THF/H₂O.

  • Outcome: Quantitative conversion of the ester to the free acid (CAS 918485-17-3).

Visualization: Synthesis & Regioselectivity

Synthesis Start 1H-pyrazolo[3,4-b]pyridine Iodination Step 1: Iodination (I2/KOH or NIS) Start->Iodination Core_I 3-Iodo-1H-pyrazolo[3,4-b]pyridine Iodination->Core_I Alkylation Step 2: Alkylation (Br-CH2-COOEt, Base) Core_I->Alkylation N1_Ester N1-Isomer (Major) Thermodynamic Product Alkylation->N1_Ester ~70-80% N2_Ester N2-Isomer (Minor) Kinetic/Target Precursor Alkylation->N2_Ester ~20-30% (Isolate) Hydrolysis Step 3: Hydrolysis (LiOH, THF/H2O) N2_Ester->Hydrolysis Final Target Acid (CAS 918485-17-3) (3-Iodo-2H...) Hydrolysis->Final

Caption: Synthetic pathway highlighting the separation of the N2-isomer required to generate CAS 918485-17-3.

Functionalization Strategies

This scaffold is a "linchpin" molecule, allowing divergent synthesis at two distinct vectors.

Vector A: The C3-Iodine (Suzuki/Sonogashira)

The iodine atom at C3 is highly reactive toward Pd-catalyzed cross-coupling.

  • Suzuki-Miyaura: Coupling with aryl boronic acids introduces the "tail" required for kinase specificity or sGC stimulation (e.g., 2-fluorobenzyl analogs).

  • Sonogashira: Introduction of alkynes for rigid linker systems.

  • Buchwald-Hartwig: While less common at C3 (C-N bond), it is possible with specialized ligands (e.g., Xantphos).

Vector B: The N2-Acetic Acid (Amide Coupling)

The carboxylic acid is ready for immediate conjugation.

  • Library Synthesis: Coupling with diverse amines (R-NH₂) to generate a library of amides.

  • PROTAC Linkers: Attachment of diamine linkers (PEG chains) connecting to E3 ligase ligands (e.g., Thalidomide or VHL ligands).

Visualization: Divergent Functionalization

Functionalization Center CAS 918485-17-3 (Scaffold) Amide Amide Coupling (R-NH2, HATU) Center->Amide COOH Reactivity Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Center->Suzuki C-I Reactivity Sonogashira Sonogashira Coupling (Alkyne, Cu/Pd) Center->Sonogashira Library Amide Library (Solubility/Binding) Amide->Library PROTAC PROTAC Linker (E3 Ligase Recruitment) Amide->PROTAC Bioactive Bioactive Core (Kinase/sGC Inhibitor) Suzuki->Bioactive Sonogashira->Bioactive

Caption: Divergent synthesis logic utilizing the orthogonal reactivity of the Iodine and Carboxylic Acid handles.

Applications & Case Studies

sGC Stimulator Development (Impurity & Analog)
  • Context: Drugs like Riociguat and Vericiguat are N1-substituted.

  • Application: CAS 918485-17-3 serves as the N2-regioisomer reference standard . During the GMP synthesis of N1-based drugs, traces of N2-alkylation occur. This compound is synthesized to quantify those impurities by HPLC, ensuring regulatory compliance (ICH Q3A/B).

  • Research: N2-analogs are investigated to alter the "shape" of the molecule, potentially avoiding off-target effects (e.g., PDE inhibition) seen with the N1-series.

Fragment-Based Drug Discovery (FBDD)

The pyrazolo[3,4-b]pyridine core is a privileged scaffold for ATP-competitive inhibitors.

  • Kinase Targets: CDK, GSK3β, and VEGFR.

  • Mechanism: The pyridine nitrogen (N7) and pyrazole nitrogen (N1/N2) often participate in hinge-binding hydrogen bonds. The acetic acid group can extend into the solvent-exposed region, improving solubility of the fragment.

Handling & Stability (Self-Validating Protocol)

To ensure experimental success, follow these handling parameters:

  • Light Sensitivity: The C-I bond is photosensitive. Store the solid in amber vials under inert atmosphere (Argon/N₂) at -20°C for long-term storage.

  • Solubility Check: The free acid is insoluble in non-polar solvents (DCM, Hexane). Dissolve in DMSO-d6 for NMR. For reactions, use DMF or DMAc.

  • NMR Validation (Regioisomer Check):

    • N1-Isomer: C3-H (if uniodinated) or ring carbons show specific shifts. The N-CH₂ peak for N1 is typically upfield relative to N2.

    • N2-Isomer (This CAS): Confirm structure by NOESY (Nuclear Overhauser Effect Spectroscopy). A correlation between the N-CH₂ protons and the Pyridine-H (C3/C4 vicinity) distinguishes it from the N1-isomer.

References

  • Regioselectivity in Pyrazolo[3,4-b]pyridine Alkylation

    • Title: Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles.[1]

    • Source: ResearchGate (2025).[1]

    • URL:[Link]

  • Structural Characterization of 3-Iodo Core

    • Title: 3-Iodo-1H-pyrazolo[3,4-b]pyridine crystal structure and synthesis.
    • Source: Acta Crystallographica / NCBI (2014).
    • URL:[Link]

  • Biomedical Applications of the Scaffold

    • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[2][3][4]

    • Source: Molecules (MDPI, 2022).
    • URL:[Link]

  • sGC Stimulator Chemistry (Contextual)

    • Title: Soluble Guanylate Cyclase Stimulators: Structure, Synthesis, and Activity.
    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link](General reference for sGC scaffold utility)

Sources

Technical Whitepaper: Analytical & Synthetic Profiling of C₈H₆IN₃O₂

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a definitive characterization of the molecular formula C₈H₆IN₃O₂ , specifically focusing on its application as the medicinal chemistry building block 3-Iodo-6-methyl-5-nitro-1H-indazole (CAS: 1000343-55-4).[1]

While multiple isomers exist for this formula, the 3-iodo-indazole scaffold represents a "privileged structure" in drug discovery, serving as a critical precursor for small-molecule kinase inhibitors. The presence of the C-3 iodine atom provides a specific handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura), while the nitro group serves as a masked aniline for subsequent derivatization. This guide details the physicochemical properties, isotopic signatures for mass spectrometry validation, and experimental protocols for utilizing this scaffold in high-throughput synthesis.

Physicochemical Characterization

Precise molecular weight determination is the first line of defense in quality control (QC). For halogenated compounds, understanding the difference between Average Molecular Weight and Monoisotopic Mass is critical due to the mass defect of Iodine.

Molecular Weight & Formula Analysis[2][3]
ParameterValueTechnical Context
Molecular Formula C₈H₆IN₃O₂ Core Indazole Ring (C₇H₅N₂) + Methyl (CH₃) + Nitro (NO₂) + Iodine (I) - 3H (Substitution)
Average Molecular Weight 303.06 g/mol Used for molarity calculations and bulk weighing.[2]
Monoisotopic Mass 302.9505 Da CRITICAL: Used for HRMS (High-Res Mass Spec) identification.
Exact Mass 302.95049Theoretical mass based on ¹²C, ¹H, ¹⁴N, ¹⁶O, ¹²⁷I.
Heavy Atom Count 14Non-hydrogen atoms.
Isotopic Signature (Mass Spectrometry)

The Iodine atom (


) is monoisotopic, meaning it does not contribute to the M+2 peak naturally. However, the carbon framework contributes to the M+1 peak.
  • M+ Peak (302.95): 100% Relative Abundance.

  • M+1 Peak (303.95): ~9.1% (Due to

    
     natural abundance in C8 skeleton).
    
  • Mass Defect: Iodine has a unique negative mass defect relative to its nucleon number, which helps distinguish this compound from non-halogenated impurities in complex mixtures.

Structural Elucidation & Isomer Differentiation

A common challenge with C₈H₆IN₃O₂ is distinguishing the 6-methyl-5-nitro isomer from the 4-methyl-6-nitro isomer. Both share the same mass and fragmentation pattern.

NMR Logic for Isomer Confirmation

To validate the specific regiochemistry of 3-Iodo-6-methyl-5-nitro-1H-indazole:

  • ¹H NMR (DMSO-d₆): Look for two distinct aromatic singlets.

    • H-4: typically downfield (~8.4 ppm) due to the ortho-nitro group and peri-iodine effect.

    • H-7: typically upfield (~7.6 ppm).

    • Note: If the protons show meta-coupling (d, J ~2Hz), you likely have the wrong isomer.

  • NOE (Nuclear Overhauser Effect): Irradiate the Methyl group (2.6 ppm).

    • Positive NOE observed at H-7 confirms the methyl is at position 6.

    • No NOE at aromatic protons suggests the methyl is flanked by substituents (e.g., 5-nitro-4-methyl).

Analytical Workflow Diagram

The following decision tree outlines the logic for confirming the scaffold identity before proceeding to synthesis.

IsomerValidation Start Sample C8H6IN3O2 MS LC-MS Analysis (Target: 302.95 m/z) Start->MS QC Step 1 NMR 1H NMR (DMSO-d6) MS->NMR Mass Confirmed Singlets Aromatic Signal Pattern: Two Singlets? NMR->Singlets NOE NOE Experiment: Irradiate Methyl Group Singlets->NOE Yes (Singlets Observed) ResultB REJECT: Isomer (Likely 4-methyl) Singlets->ResultB No (Doublets Observed) ResultA CONFIRMED: 3-Iodo-6-methyl-5-nitro-1H-indazole NOE->ResultA NOE to H-7 Observed NOE->ResultB No NOE Observed

Figure 1: Analytical decision tree for validating the regiochemistry of C₈H₆IN₃O₂ isomers.

Applications in Drug Discovery[1]

The C₈H₆IN₃O₂ scaffold is a "linchpin" intermediate. The Iodine atom at C-3 is highly reactive toward palladium-catalyzed cross-coupling, while the Nitro group at C-5 is chemically inert to these conditions but can be reduced later to an amine.

Synthetic Pathway Strategy
  • Step 1 (Functionalization): Suzuki-Miyaura coupling at C-3 to introduce the primary pharmacophore (Aryl/Heteroaryl group).

  • Step 2 (Activation): Reduction of Nitro (-NO₂) to Amine (-NH₂).

  • Step 3 (Elaboration): Amide coupling or urea formation at C-5 to tune solubility and potency.

SynthesisWorkflow Scaffold C8H6IN3O2 (3-Iodo-6-methyl-5-nitro) Step1 Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Scaffold->Step1 Selective C-I Activation Intermediate C-3 Arylated Intermediate Step1->Intermediate Step2 Nitro Reduction (Fe/NH4Cl or H2/Pd) Intermediate->Step2 Unmasking Final Kinase Inhibitor Candidate (Amine) Step2->Final

Figure 2: Strategic utilization of the C₈H₆IN₃O₂ scaffold in modular drug synthesis.

Experimental Protocols

Protocol A: High-Resolution Mass Spectrometry (HRMS) Validation

Objective: Confirm elemental composition and purity.

  • Sample Prep: Dissolve 0.1 mg of C₈H₆IN₃O₂ in 1 mL of MeOH:DMSO (9:1).

  • Instrument: Q-TOF or Orbitrap MS.

  • Method: Electrospray Ionization (ESI) in Positive Mode (+).

    • Note: Iodinated compounds ionize well but can form adducts. Look for [M+H]⁺ and [M+Na]⁺.

  • Acceptance Criteria:

    • Observed Mass: 302.9505 ± 5 ppm.

    • Isotope Pattern: Absence of M+2 peak (confirms single Iodine, no Br/Cl contamination).

Protocol B: Standard Suzuki Coupling (C-3 Functionalization)

Objective: Functionalize the iodine position without affecting the nitro group.

  • Reagents:

    • Scaffold (C₈H₆IN₃O₂): 1.0 equiv.

    • Aryl Boronic Acid: 1.2 equiv.

    • Pd(dppf)Cl₂·DCM: 0.05 equiv (Catalyst).

    • K₂CO₃ (2M aq): 3.0 equiv.

    • Solvent: 1,4-Dioxane.

  • Procedure:

    • Degas solvents with nitrogen for 15 mins (Crucial: Oxygen poisons Pd catalyst).

    • Combine reagents in a sealed microwave vial.

    • Heat to 90°C for 2-4 hours.

    • Monitor by TLC (Hexane/EtOAc 1:1). The Iodine-C bond is weaker than the Nitro-Ar bond, ensuring chemoselectivity.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over MgSO₄.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1000343-55-4 (3-Iodo-6-methyl-5-nitro-1H-indazole). Retrieved from [Link]

  • NIST (2025). Atomic Weights and Isotopic Compositions for All Elements. National Institute of Standards and Technology. Retrieved from [Link]

  • Omni Calculator. Molecular Weight Calculator & Stoichiometry Guide. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the 1H and 2H Isomers of Pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug discovery, owing to its structural resemblance to purine bases.[1][2] This bicyclic aromatic compound exists as two principal tautomeric isomers: 1H-pyrazolo[3,4-b]pyridine and 2H-pyrazolo[3,4-b]pyridine. The position of the proton on the pyrazole ring profoundly influences the molecule's electronic properties, stability, reactivity, and biological activity. This technical guide provides a comprehensive analysis of the core differences between these two isomers, offering insights into their synthesis, characterization, and potential applications.

Structural and Electronic Divergence: A Tale of Two Tautomers

The fundamental distinction between the 1H and 2H isomers lies in the location of the nitrogen-bound hydrogen atom within the pyrazole moiety. This seemingly subtle difference has significant consequences for the electronic distribution and overall stability of the molecule.

Thermodynamic Stability

Computational studies have unequivocally established that the 1H-pyrazolo[3,4-b]pyridine isomer is the more thermodynamically stable tautomer .[3] AM1 calculations performed by Alkorta and Elguero revealed that the 1H-tautomer is more stable than the 2H-tautomer by a significant margin of 37.03 kJ/mol (approximately 9 kcal/mol).[3] This pronounced stability of the 1H isomer is a critical factor influencing its prevalence in synthetic preparations and its predominance in biological systems.

The greater stability of the 1H isomer can be attributed to a more favorable distribution of π-electrons and a higher degree of aromaticity in the fused ring system.

Caption: The isomeric structures of 1H- and 2H-pyrazolo[3,4-b]pyridine.

Spectroscopic Signatures

The distinct electronic environments of the 1H and 2H isomers give rise to discernible differences in their spectroscopic properties, which are invaluable for their identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The chemical shifts of the protons, particularly the N-H proton and the protons on the pyridine and pyrazole rings, are expected to differ significantly between the two isomers. For instance, in 1H-pyrazolo[3,4-b]pyridine derivatives, characteristic signals for the H-3, H-4, H-5, and H-6 protons can be observed, with their precise chemical shifts being influenced by the substitution pattern.[4][5]

  • ¹³C NMR: The carbon chemical shifts, especially for the carbons within the pyrazole ring and at the ring fusion, are sensitive to the tautomeric form.[6] Differentiating between N-1 and N-2 substituted pyrazolo[3,4-b]pyridine derivatives can often be achieved through careful analysis of their ¹³C NMR spectra.[4]

Infrared (IR) Spectroscopy: The N-H stretching vibration in the IR spectrum is a key diagnostic tool. The position and shape of the N-H band are expected to differ between the 1H and 2H isomers due to variations in hydrogen bonding and the electronic environment of the N-H bond.

UV-Vis Spectroscopy: The electronic transitions of the 1H and 2H isomers will result in distinct UV-Vis absorption spectra, reflecting their different π-electron systems.

Table 1: Comparative Spectroscopic Data (Predicted and Observed Trends)

Spectroscopic Technique1H-Pyrazolo[3,4-b]pyridine2H-Pyrazolo[3,4-b]pyridineKey Differentiating Features
¹H NMR Distinct chemical shifts for ring protons.Altered chemical shifts for ring protons compared to the 1H isomer.Position of the N-H proton signal and shifts of protons adjacent to the N-H.
¹³C NMR Characteristic chemical shifts for C3, C3a, and C7a.Different chemical shifts for C3, C3a, and C7a due to altered electron density.Chemical shifts of the pyrazole ring carbons.
IR N-H stretching frequency characteristic of a pyrrolic-type nitrogen.N-H stretching frequency characteristic of a pyridinic-type nitrogen.Position and broadness of the N-H stretching band.
UV-Vis Specific λmax values corresponding to π-π* transitions.Shifted λmax values due to a different conjugated system.Wavelength of maximum absorbance.

Synthesis and Regioselectivity: Navigating the Formation of Isomers

The synthesis of pyrazolo[3,4-b]pyridines predominantly yields the more stable 1H isomer. However, understanding the factors that govern regioselectivity is crucial for accessing the less stable 2H isomer.

Established Routes to 1H-Pyrazolo[3,4-b]pyridines

The majority of synthetic strategies for the pyrazolo[3,4-b]pyridine core are designed to favor the formation of the 1H isomer. These methods often involve the construction of the pyridine ring onto a pre-existing pyrazole or vice versa.

Protocol 1: Condensation of 5-Aminopyrazoles with 1,3-Dicarbonyl Compounds

This is a widely employed and versatile method for the synthesis of 1H-pyrazolo[3,4-b]pyridines.

Methodology:

  • A solution of a 5-aminopyrazole derivative is reacted with a 1,3-dicarbonyl compound.

  • The reaction is typically carried out in a suitable solvent, such as glacial acetic acid, and often with heating.[7]

  • The reaction proceeds via a condensation reaction, followed by cyclization and dehydration to afford the 1H-pyrazolo[3,4-b]pyridine.

Causality: The regioselectivity of this reaction is governed by the relative electrophilicity of the two carbonyl groups in the 1,3-dicarbonyl compound. The initial nucleophilic attack by the exocyclic amino group of the 5-aminopyrazole on the more electrophilic carbonyl carbon dictates the final substitution pattern of the pyridine ring.

synthesis_1H aminopyrazole 5-Aminopyrazole intermediate Condensation Intermediate aminopyrazole->intermediate + dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->intermediate product 1H-Pyrazolo[3,4-b]pyridine intermediate->product Cyclization & Dehydration

Caption: Synthesis of 1H-pyrazolo[3,4-b]pyridines via condensation.

Strategies for Accessing 2H-Pyrazolo[3,4-b]pyridines

The synthesis of the less stable 2H isomer is more challenging and often results in a mixture of both tautomers. Regioselective synthesis of the 2H isomer typically requires specific starting materials or reaction conditions that kinetically favor its formation.

While specific, high-yielding methods for the direct synthesis of the parent 2H-pyrazolo[3,4-b]pyridine are not as well-documented as for the 1H isomer, the use of N-protected or N-substituted pyrazole precursors can provide a route to N-2 substituted derivatives. Subsequent deprotection, if feasible, could yield the 2H tautomer.

Reactivity and Functionalization: Exploring Chemical Behavior

The differing electronic landscapes of the 1H and 2H isomers translate into distinct patterns of chemical reactivity, particularly in electrophilic substitution reactions.

Electrophilic Substitution

The position of electrophilic attack on the pyrazolo[3,4-b]pyridine ring system is highly dependent on the tautomeric form.

  • 1H-Pyrazolo[3,4-b]pyridine: The pyrazole ring in the 1H isomer is relatively electron-rich, making it more susceptible to electrophilic attack. The preferred site of substitution is typically the C3 position.

  • 2H-Pyrazolo[3,4-b]pyridine: In the 2H isomer, the pyrazole ring is less activated towards electrophilic attack. The pyridine ring, being more electron-deficient than benzene, will direct electrophiles to the C5 position, analogous to the β-position in pyridine itself.

reactivity cluster_1H 1H Isomer Reactivity cluster_2H 2H Isomer Reactivity 1H 1H-Pyrazolo[3,4-b]pyridine 1H_product 3-Substituted Product 1H->1H_product Electrophilic Substitution (E+) 2H 2H-Pyrazolo[3,4-b]pyridine 2H_product 5-Substituted Product 2H->2H_product Electrophilic Substitution (E+)

Caption: Regioselectivity of electrophilic substitution on the isomers.

Applications in Drug Discovery

The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the development of a wide range of therapeutic agents. Its ability to act as a bioisostere for purines allows it to interact with various biological targets.

Table 2: Therapeutic Applications of 1H-Pyrazolo[3,4-b]pyridine Derivatives

Therapeutic AreaTargetExample Application
Oncology Kinase inhibitors (e.g., TRK, ALK)Development of targeted cancer therapies.[8][9]
Infectious Diseases Antimicrobial agentsNovel antibiotics and antifungals.[10]
Neurological Disorders CNS-active agentsTreatment of neurodegenerative diseases.

The biological activity of the 2H-isomers is less explored, primarily due to their lower stability and synthetic challenges. However, the unique electronic and steric properties of the 2H scaffold could offer novel interaction patterns with biological targets, representing an untapped area for drug discovery.

Conclusion

The 1H and 2H isomers of pyrazolo[3,4-b]pyridine, while structurally similar, exhibit profound differences in their stability, spectroscopic properties, and chemical reactivity. The 1H isomer is the thermodynamically favored and more extensively studied tautomer, with a rich history in medicinal chemistry. The 2H isomer, though less stable, presents an intriguing and underexplored chemical space. A thorough understanding of the distinct characteristics of each isomer is paramount for the rational design and synthesis of novel pyrazolo[3,4-b]pyridine-based compounds with tailored properties for applications in drug development and materials science. Further research into the selective synthesis and biological evaluation of the 2H isomer is warranted to unlock its full potential.

References

  • Donaire-Arias, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2018). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. Molecules, 23(11), 2958. Available at: [Link]

  • Polo-Cuadrado, E., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. RSC Advances, 13(45), 31835-31849. Available at: [Link]

  • Donaire-Arias, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU, 27(7), 2237. Available at: [Link]

  • Taylor, R. D., & MacCoss, M. (1984). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Journal of the Chemical Society, Perkin Transactions 1, 1-13. Available at: [Link]

  • Polo-Cuadrado, E., et al. (2022). Piperonal chalcone derivative incorporating the pyrazolo[3,4-b]pyridine moiety. New Journal of Chemistry, 46(10), 4619-4630. Available at: [Link]

  • Rao, H. S. P., et al. (2018). Design, synthesis, molecular docking, and biological activity of pyrazolo[3,4-b]pyridines as promising lead candidates against Mycobacterium tuberculosis. Archiv der Pharmazie, 351(11), 1800169. Available at: [Link]

  • Gutiérrez, M., et al. (2026). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. RSC Advances, 16(1), 1-15. Available at: [Link]

  • Al-Zaydi, K. M. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron, 64(40), 9469-9473. Available at: [Link]

  • Donaire-Arias, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC. Available at: [Link]

  • Donaire-Arias, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU, 27(7), 2237. Available at: [Link]

  • de la Fuente, A., et al. (2011). New 1-Hydroxy-1,1-bisphosphonates Derived from 1H-Pyrazolo[3,4-b]pyridine: Synthesis and Characterization. Molecules, 16(6), 5129-5141. Available at: [Link]

  • Polo-Cuadrado, E., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. RSC Advances, 13(45), 31835-31849. Available at: [Link]

  • Donaire-Arias, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed. Available at: [Link]

  • H. N. Borah, et al. (1977). Pyrazolopyridines. Part III. Preparation and reactions of pyrazolo[4,3-b]pyridines. Journal of the Chemical Society, Perkin Transactions 1, 20, 2222-2227. Available at: [Link]

  • Tsolaki, E., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 27(4), 1419. Available at: [Link]

  • Gheidari, D., et al. (2025). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. Scientific Reports, 15(1), 27367. Available at: [Link]

  • Kumar, A., et al. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Journal of Cellular Biochemistry, 125(10), e30646. Available at: [Link]

  • Liu, N., et al. (2023). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 14(1), 85-102. Available at: [Link]

  • Lee, H., et al. (2017). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3464-3467. Available at: [Link]

  • Farag, A. M., et al. (2011). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Molecules, 16(8), 6856-6867. Available at: [Link]

  • Anonymous. (n.d.). Pyridine: Electrophilic & Nucleophilic Reactions. Scribd. Available at: [Link]

Sources

Biological Targets for 3-Iodo-Pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological targets, mechanism of action, and experimental workflows for 3-iodo-pyrazolo[3,4-b]pyridine derivatives . This guide is structured for researchers in medicinal chemistry and pharmacology, focusing on the scaffold's utility as a privileged structure in kinase inhibitor design.

Technical Guide & Experimental Protocols

Executive Summary: The Scaffold & The 3-Iodo Gateway

The 1H-pyrazolo[3,4-b]pyridine core is a bioisostere of the purine ring system found in ATP. This structural similarity allows it to function as a "privileged scaffold" for designing ATP-competitive kinase inhibitors.

The 3-iodo derivative (3-iodo-1H-pyrazolo[3,4-b]pyridine) serves a dual role in drug discovery:

  • Synthetic Divergence Point: The C3-iodine atom is a highly reactive handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), allowing rapid access to the "gatekeeper" and hydrophobic back-pockets of kinase active sites.

  • Halogen Bonding Motif: In specific derivatives where the iodine is retained, the iodine atom can function as a halogen bond donor (

    
    -hole) to backbone carbonyls in the kinase hinge region, potentially enhancing potency and selectivity.
    
Core Pharmacophore Features[1][2][3]
  • N1/N2/N7 System: Mimics the N1/N3/N7/N9 hydrogen-bonding network of adenine, forming key interactions with the kinase hinge region (e.g., Glu/Leu backbone residues).

  • C3-Position (Iodine/Derivatives): Vectors substituents towards the gatekeeper residue (e.g., T790M in EGFR, L1196M in ALK), a critical determinant of drug resistance.

Primary Biological Targets

The biological activity of this class is dictated by the substituent introduced at the 3-position via the iodo-precursor.

A. Anaplastic Lymphoma Kinase (ALK) & ROS1

Derivatives synthesized from the 3-iodo core have shown nanomolar potency against ALK and its drug-resistant mutants.

  • Target Specificity: ALK (Wild Type) and ALK-L1196M (Gatekeeper mutation).

  • Key Compound: Compound 10g (derived via Suzuki coupling).

  • Potency:

    
     against ALK-L1196M.[1][2]
    
  • Mechanism: The pyrazolo[3,4-b]pyridine core binds to the hinge, while the 3-substituent (introduced via the iodo-handle) extends into the hydrophobic pocket created by the methionine gatekeeper mutation, overcoming steric clashes that render crizotinib ineffective.

B. Tropomyosin Receptor Kinases (TRK)

The scaffold is a potent inhibitor of the TRK family (TRKA/B/C), which are oncogenic drivers in fusion-positive cancers.

  • Target Specificity: TRKA (High selectivity over VEGFR/FGFR).

  • Key Compound: Compound C03 .

  • Potency:

    
     (TRKA).
    
  • Biological Effect: Inhibits proliferation of Km-12 colorectal cancer cells; induces apoptosis via blockade of the MAPK/ERK and PI3K/AKT pathways.

C. Cyclin-Dependent Kinases (CDKs)

3,5-disubstituted derivatives are classic inhibitors of cell cycle regulation.

  • Target Specificity: CDK1/Cyclin B and CDK2/Cyclin E.

  • Mechanism: ATP-competitive inhibition leading to G2/M phase arrest.

D. Non-Canonical IKKs (TBK1)

Recent SAR studies have identified this scaffold as a source of TBK1 inhibitors, relevant for immuno-oncology.

  • Key Compound: Compound 15y .

  • Potency:

    
     (TBK1).[1]
    
  • Pathway: Inhibits IRF3 phosphorylation and subsequent IFN-

    
     production.
    

Structural Activity Relationship (SAR) & Visualization[4]

The following diagram illustrates the divergence from the 3-iodo core to specific biological targets and the signaling pathways they modulate.

G Core 3-Iodo-Pyrazolo[3,4-b]pyridine (Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2) Core->Suzuki Sono Sonogashira Coupling (Alkynes) Core->Sono Cmpd10g Compound 10g (Aryl-derivative) Suzuki->Cmpd10g CmpdC03 Compound C03 (Heteroaryl-derivative) Suzuki->CmpdC03 Cmpd15y Compound 15y (Sulfonamide-derivative) Suzuki->Cmpd15y ALK Target: ALK / ROS1 (L1196M Mutant) Cmpd10g->ALK IC50 < 0.5 nM TRK Target: TRKA (NTRK Fusions) CmpdC03->TRK IC50 ~ 56 nM TBK1 Target: TBK1 (Innate Immunity) Cmpd15y->TBK1 IC50 = 0.2 nM Path_ALK Pathway: RAS -> MEK -> ERK PI3K -> AKT -> mTOR ALK->Path_ALK Inhibits Path_TBK1 Pathway: IRF3 -> IFN-beta TBK1->Path_TBK1 Inhibits

Caption: SAR workflow showing the transformation of the 3-iodo precursor into potent kinase inhibitors and their downstream effects.

Quantitative Data Summary

The table below consolidates potency data for key derivatives synthesized from the 3-iodo precursor.

Compound IDPrimary TargetSubstituent at C3IC50 (nM)Cell Line Activity (IC50)Reference
10g ALK (L1196M)4-(4-methylpiperazin-1-yl)phenyl< 0.5Ba/F3 (L1196M): 1.2 nM[1]
10g ROS14-(4-methylpiperazin-1-yl)phenyl< 0.5HCC78: 2.1 nM[1]
C03 TRKA1-methyl-1H-pyrazol-4-yl56Km-12: 304 nM[2]
15y TBK1Sulfonamide-linked aryl0.2THP-1 (IFN-

): Potent
[3]
Generic CDK1Various Aryl~50-500HCT-116: ~1-5

M
[4]

Experimental Protocols

A. Synthesis of the 3-Iodo-1H-pyrazolo[3,4-b]pyridine Core

Rationale: This protocol generates the essential scaffold with the C3-iodine handle required for library generation.

  • Reagents: 1H-pyrazolo[3,4-b]pyridine (1.0 eq), Iodine (

    
    , 2.5 eq), Potassium Hydroxide (KOH, 4.0 eq), DMF (Solvent).
    
  • Procedure:

    • Dissolve 1H-pyrazolo[3,4-b]pyridine in DMF.

    • Add KOH followed by the portion-wise addition of Iodine at room temperature.

    • Stir the reaction mixture at room temperature for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane).

    • Quench: Pour the mixture into ice-cold brine containing 5% sodium thiosulfate (to reduce excess iodine).

    • Isolation: Filter the resulting precipitate. Recrystallize from Ethanol/Water or DCM/Hexane.

  • Validation:

    • 1H NMR (DMSO-d6): Absence of the C3-proton signal (typically around

      
       8.0-8.2 ppm in the unsubstituted core).
      
    • Appearance: Off-white to yellow solid.

B. General Suzuki-Miyaura Coupling (C3 Functionalization)

Rationale: To install the aryl/heteroaryl "warhead" that targets the kinase specificity pocket.

  • Reagents: 3-Iodo-1H-pyrazolo[3,4-b]pyridine (1.0 eq), Aryl Boronic Acid (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq), Dioxane/Water (4:1).
  • Procedure:

    • Degas the solvent mixture with Nitrogen/Argon for 15 minutes.

    • Add reactants and catalyst under inert atmosphere.

    • Heat to 90–100°C for 4–12 hours.

    • Workup: Dilute with EtOAc, wash with water/brine.[3] Dry over

      
      .[2]
      
    • Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).

C. In Vitro Kinase Inhibition Assay (LanthaScreen™ Format)

Rationale: A FRET-based assay to determine IC50 values (e.g., for ALK or TRK).

  • Components: Kinase (ALK-L1196M), Fluorescein-PolyGT Substrate, ATP (

    
     concentration), Terbium-labeled Antibody.
    
  • Workflow:

    • Compound Prep: Prepare 3-fold serial dilutions of the derivative in DMSO (Final DMSO < 1%).

    • Reaction: Incubate Kinase + Substrate + Compound + ATP in assay buffer (50 mM HEPES pH 7.5, 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35) for 60 minutes at Room Temp.
      
    • Detection: Add EDTA (to stop reaction) and Tb-labeled antibody.

    • Read: Measure TR-FRET signal (Ex 340 nm, Em 495/520 nm) on a plate reader (e.g., EnVision).

    • Analysis: Plot Emission Ratio (520/495) vs. log[Compound]. Fit to sigmoidal dose-response equation to calculate IC50.

References

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Source: Semantic Scholar / Journal of Enzyme Inhibition and Medicinal Chemistry. Link:[Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Source: RSC Medicinal Chemistry.[4] Link:[Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Source: PubMed / Journal of Enzyme Inhibition and Medicinal Chemistry. Link:[Link]

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Source: Bioorganic & Medicinal Chemistry Letters. Link:[Link]

  • 3-Iodo-1H-pyrazolo[3,4-b]pyridine (Crystal Structure & Precursor Role). Source: Acta Crystallographica Section E. Link:[Link]

Sources

Methodological & Application

Application Note: Strategic Synthesis of Amide Derivatives from (3-Iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid

[1]

Executive Summary & Strategic Context

The (3-Iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid scaffold represents a high-value intermediate in the synthesis of soluble guanylate cyclase (sGC) stimulators, kinase inhibitors, and potential anti-thrombotic agents.[1]

This application note details the conversion of the C2-acetic acid moiety into amide derivatives. This transformation is pivotal for two reasons:

  • Pharmacophore Tuning: The amide side chain often dictates the solubility, metabolic stability, and target binding affinity (e.g., the fluorobenzyl group in Riociguat).[1]

  • Diversity Oriented Synthesis (DOS): The 3-iodo substituent serves as a latent "warhead" for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).[1]

Critical Strategic Decision: It is generally recommended to perform the amide coupling before functionalizing the 3-iodo position .[1] Cross-coupling catalysts (Pd/Cu) can be poisoned by free amines or carboxylic acids.[1] Furthermore, the amide group is robust and tolerates subsequent cross-coupling conditions well.[1]

Retrosynthetic Logic & Workflow

The following diagram illustrates the strategic placement of the amide coupling within the broader synthetic pathway.

GSMStarting Material(3-Iodo-2H-pyrazolo...acetic acid)ActivationActivation Strategy(HATU or Acid Chloride)SM->Activation+ Amine (R-NH2)AmideTarget Amide(Stable Intermediate)Activation->AmideCouplingDivDiversity Generation(Suzuki/Sonogashira at C3-I)Amide->DivPd-Catalysis

Figure 1: Strategic workflow for functionalizing the pyrazolo[3,4-b]pyridine core. The amide coupling is the "Gateway" step.[1]

Critical Experimental Considerations

Before initiating synthesis, evaluate these three factors to ensure protocol success:

A. Solubility & Solvent Selection

Pyrazolo[3,4-b]pyridines are flat, electron-deficient heterocycles that exhibit strong

1
  • Risk: The starting acid may have poor solubility in non-polar solvents (DCM, Toluene).[1]

  • Solution: DMF (N,N-Dimethylformamide) or DMAc (Dimethylacetamide) are the solvents of choice.[1] If DCM is required for workup, ensure the product does not crash out prematurely.

B. Regiostability (2H vs 1H)

The starting material is defined as the 2H-isomer .[1] While the



1
C. The 3-Iodo Integrity

The C-I bond is reactive.[1][2]

  • Avoid: Photolytic conditions (protect reaction vessels from direct sunlight/UV) to prevent radical deiodination.[1]

  • Avoid: Reducing conditions (e.g.,

    
    ) which might reduce the amide and dehalogenate the ring.[1]
    

Protocol 1: Discovery Scale (HATU Method)

Best for: Milligram to gram scale; rapid library generation; complex/precious amines.[1] Mechanism: In situ generation of an active ester (OBt/OAt) followed by aminolysis.[1]

Materials
  • Acid: (3-Iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid (1.0 equiv)[1]

  • Amine: Primary or secondary amine (1.1 – 1.2 equiv)[1]

  • Coupling Reagent: HATU (1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF (Concentration: 0.1 M – 0.2 M)[1]

Step-by-Step Procedure
  • Dissolution: Charge a dry reaction vial with the Acid and anhydrous DMF . Stir until a clear solution or fine suspension is achieved.

  • Activation: Add DIPEA followed by HATU in one portion at Room Temperature (RT).

    • Observation: The solution often turns yellow/orange.[1] Stir for 10–15 minutes to ensure formation of the activated ester.

  • Coupling: Add the Amine (dissolved in minimal DMF if solid).[1]

  • Reaction: Stir at RT for 2–16 hours.

    • Monitoring: Monitor by LC-MS.[1] The 3-Iodo pattern is distinct (M and M+2 are not 1:1 like Br, but I has a mass defect).[1] Look for the disappearance of the Acid peak (

      
       Da + Acetic acid mass).[1]
      
  • Workup (Precipitation Method - Preferred):

    • Slowly pour the reaction mixture into Ice-Water (10x reaction volume) with vigorous stirring.

    • The amide product usually precipitates as a solid.[1]

    • Filter, wash with water, and dry under vacuum.[1][2]

  • Workup (Extraction Method - Alternative):

    • Dilute with EtOAc.[1] Wash with sat.[1]

      
       (removes unreacted acid/HATU byproducts), water, and brine.[1] Dry over 
      
      
      .[1]

Protocol 2: Scale-Up (Mixed Anhydride/Acid Chloride)

Best for: Multi-gram scale; cost reduction; amines with poor nucleophilicity.[1]

Materials
  • Acid: 1.0 equiv[1]

  • Activator: Thionyl Chloride (

    
    ) or Oxalyl Chloride ((
    
    
    )[1]
  • Solvent: DCM (if soluble) or Toluene/THF mixture.[1]

  • Catalyst: DMF (1-2 drops)[1]

Step-by-Step Procedure
  • Activation: Suspend the Acid in dry DCM (or Toluene). Add Oxalyl Chloride (1.5 equiv) dropwise at

    
    C, followed by catalytic DMF.[1]
    
    • Caution: Gas evolution (

      
      ).[1] Vent properly.
      
  • Conversion: Allow to warm to RT and stir for 1-2 hours until gas evolution ceases and the solid dissolves (formation of acid chloride).

  • Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. (Do not overheat; keep bath

    
    C).
    
  • Coupling: Redissolve the crude acid chloride in dry DCM. Add this solution dropwise to a pre-cooled (

    
    C) mixture of the Amine  (1.1 equiv) and Triethylamine  (2.0 equiv) in DCM.[1]
    
  • Reaction: Stir at RT for 2 hours.

  • Workup: Standard aqueous extraction (1N HCl wash, then NaHCO3 wash).

Analytical Data & Validation

When characterizing the product, look for these specific signals to validate the structure.

FeatureMethodExpected Signal / Observation
Amide Bond IR Strong absorption at 1640–1690 cm⁻¹ (C=O stretch).[1]
Amide Proton 1H NMR Broad singlet at δ 6.0–8.5 ppm (dependent on solvent/amine).[1]
Methylene Linker 1H NMR Singlet (2H) at δ 5.1–5.4 ppm . This confirms the

integrity.[1]
Pyridine Ring 1H NMR Characteristic splitting for the pyridine protons (dd or m) in the aromatic region.[1]
Mass Spec LC-MS Parent ion

.[1] Check for Iodine isotope pattern (no split, but mass +127 vs H).

Troubleshooting Guide

DecisionTreeProblemIssue EncounteredLowYieldLow Yield / IncompleteProblem->LowYieldSolubilityPoor SolubilityProblem->SolubilitySideRxnSide ProductsProblem->SideRxnSol2Use T3P (Propylphosphonic anhydride)in EtOAc/DMFLowYield->Sol2Sol1Switch to DMF/DMAcHeat to 40°CSolubility->Sol1Sol3Check Amine Nucleophilicity.If aniline, use POCl3 method.SideRxn->Sol3

Figure 2: Troubleshooting decision tree for common synthesis bottlenecks.

References

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][3][4] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

  • Miao, Y., et al. (2022).[1][5] Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks. Molecules, 27(19), 6386.[1] Link[1]

  • Follmann, M., et al. (2017).[1] The Chemistry of Soluble Guanylate Cyclase Stimulators (Riociguat/Vericiguat). Journal of Medicinal Chemistry, 60(12), 5146–5161.[1] (Context for N2-substituted pyrazolopyridines). Link[1]

  • Huang, P. H., et al. (2014).[1] 3-Iodo-1H-pyrazolo[3,4-b]pyridine.[1][6][7] Acta Crystallographica Section E, E70, o615.[1] Link

Application Note: Optimized Amide Bond Formation Strategies for Pyrazolopyridine Acetic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrazolopyridine acetic acid derivatives are privileged scaffolds in medicinal chemistry, frequently serving as pharmacophores in kinase inhibitors (e.g., Ibrutinib analogs) and GPCR ligands.[1] However, their incorporation into peptide chains or complex small molecules presents distinct synthetic challenges.[2] The fused nitrogen-rich heterocycle can induce solubility issues, coordinate with metal catalysts, and facilitate epimerization at the


-methylene position due to the electron-withdrawing nature of the ring system.[1] This guide details two field-proven protocols—T3P® (Propanephosphonic acid anhydride)  and HATU/HOAt —optimized to suppress racemization and maximize yield.[1]

Chemical Context & Mechanistic Challenges[2][3]

The Scaffold

The pyrazolopyridine acetic acid moiety (e.g., Pyrazolo[1,5-a]pyridine-3-acetic acid) contains a carboxylic acid separated from the aromatic ring by a single methylene group (


).[1]
Critical Failure Modes
  • 
    -Epimerization:  The electron-deficient pyrazolopyridine ring increases the acidity of the 
    
    
    
    -methylene protons.[1] Standard activation (e.g., acid chloride formation) can lead to rapid deprotonation by tertiary amine bases, resulting in ketene intermediates and subsequent racemization.[1]
  • N-Coordination/Interference: The lone pair on the pyridine nitrogen (N-4 or N-7 depending on fusion) acts as a Lewis base.[1] It can form non-productive complexes with coupling reagents or hydrogen bond with the incoming amine, retarding the reaction rate.

  • Solubility: These fused heterocycles often exhibit poor solubility in standard DCM or EtOAc, necessitating polar aprotic solvents like DMF or NMP, which complicates aqueous workups.

Decision Matrix & Workflow

Use the following logic to select the appropriate protocol for your substrate.

CouplingWorkflow Start Start: Analyze Substrate CheckSolubility Is Acid Soluble in EtOAc/DCM? Start->CheckSolubility CheckSterics Is Amine Sterically Hindered? CheckSolubility->CheckSterics Yes SolventSwitch Switch to DMF or NMP CheckSolubility->SolventSwitch No MethodA Protocol A: T3P (Low Epimerization) CheckSterics->MethodA No (Primary/Secondary Linear) MethodB Protocol B: HATU (High Reactivity) CheckSterics->MethodB Yes (Alpha-branched/Aniline) WorkupA Isolate Product MethodA->WorkupA Aqueous Wash WorkupB Isolate Product MethodB->WorkupB LiCl Wash / Precip. SolventSwitch->CheckSterics

Figure 1: Decision tree for selecting the optimal coupling strategy based on substrate solubility and steric demand.

Protocol A: T3P-Mediated Coupling (The "Green" Standard)[1]

Objective: High-yield coupling with minimal epimerization and simplified workup. Mechanism: T3P (Propanephosphonic acid anhydride) forms a mixed anhydride.[1] The byproduct is a water-soluble phosphonic acid salt, eliminating the need for urea filtration (as with DCC) or extensive chromatography.[1]

Reagents & Materials[2][4][5][6][7][8][9][10][11][12][13]
  • Acid: Pyrazolopyridine acetic acid derivative (1.0 equiv)[1]

  • Amine: Peptide fragment or amine partner (1.1 equiv)[1]

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 – 5.0 equiv) or DIPEA (3.0 equiv)[1]

    • Note: Pyridine is preferred for chiral substrates as it minimizes base-catalyzed racemization [1].[1]

  • Solvent: Ethyl Acetate (EtOAc), 2-MeTHF, or DMF (if solubility is poor).[1]

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under

    
    , dissolve the Acid  and Amine  in the chosen solvent (0.1 M concentration).
    
  • Base Addition: Cool the mixture to 0 °C. Add Pyridine (or DIPEA) dropwise. Stir for 10 minutes.

    • Why? Pre-mixing acid and amine ensures the amine is available immediately upon activation, reducing the lifetime of the activated species and thus racemization risk.

  • Activation: Add T3P solution dropwise to the cold mixture.

  • Reaction: Allow the reaction to warm to room temperature (RT) and stir. Monitor by LC-MS (typically complete in 1–4 hours).[1]

    • Optimization: If conversion is <50% after 4 hours, heat to 40–50 °C. T3P is thermally stable.

  • Workup (The "T3P Advantage"):

    • Dilute with EtOAc.

    • Wash with Water (x2).[1]

    • Wash with 10% Citric Acid (to remove pyridine/excess amine).[1]

    • Wash with Sat. NaHCO3 (to remove unreacted acid).[1]

    • Wash with Brine , dry over

      
      , and concentrate.
      

Protocol B: HATU/HOAt Activation (For Difficult Couplings)

Objective: Forcing conditions for sterically hindered amines or electron-deficient anilines. Mechanism: HATU generates a highly reactive O-7-azabenzotriazole active ester.[1] The pyridine nitrogen in the HOAt leaving group provides an intramolecular base effect (anchimeric assistance), accelerating aminolysis [2].[1]

Reagents & Materials[4][5][6][7][8][9][10][11][12][13]
  • Acid: Pyrazolopyridine acetic acid derivative (1.0 equiv)[1]

  • Amine: Hindered amine (1.2 equiv)

  • Reagent: HATU (1.1 – 1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 – 3.0 equiv)[1]

  • Solvent: Anhydrous DMF or NMP.[1]

Step-by-Step Procedure
  • Dissolution: Dissolve the Acid in anhydrous DMF (0.2 M).

  • Base Addition: Add DIPEA (1.0 equiv only at this stage). Cool to 0 °C.

  • Activation: Add HATU (1.1 equiv). Stir at 0 °C for 15–30 minutes.

    • Observation: The solution usually turns yellow/orange.

    • Critical Check: Ensure full activation by LC-MS (look for the active ester mass) before adding the amine.[1] This prevents the amine from reacting directly with HATU to form a guanidinium byproduct [3].

  • Coupling: Add the Amine and the remaining DIPEA (1.5 – 2.0 equiv).[1]

  • Reaction: Stir at RT for 2–12 hours.

  • Workup:

    • Dilute with EtOAc.

    • Crucial Step: Wash 3x with 5% LiCl solution .[1] (LiCl dramatically increases the partition coefficient of DMF into the aqueous phase, removing it effectively).

    • Standard acid/base washes as in Protocol A.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (<30%) N-Coordination of Pyridine ringSwitch to Protocol B (HATU) . The HOAt moiety mimics the pyridine ring, outcompeting the internal coordination.
Racemization High pH / Over-activationUse Protocol A (T3P) with Pyridine instead of DIPEA.[1] Keep Temp < 0 °C during addition.
Guanidinium Byproduct Amine reacting with HATUPre-activate the acid for 15 mins before adding the amine. Do not mix Amine + HATU directly.
Poor Solubility Planar Heterocycle StackingUse NMP as solvent.[1] Add LiCl (0.4M) to the reaction mixture to disrupt aggregation (chaotropic effect).[1]
Mechanistic Visualization: T3P vs. HATU Pathways

Mechanism Acid Pyrazolopyridine Acetic Acid T3P T3P Reagent Acid->T3P + Base HATU HATU Reagent Acid->HATU + DIPEA MixedAnh Mixed Anhydride (Low Epimerization) T3P->MixedAnh ActiveEst O-At Active Ester (High Reactivity) HATU->ActiveEst SideRxn Guanidinium Side Product HATU->SideRxn + Amine (Directly) Product Amide Product MixedAnh->Product + Amine (Concerted) ActiveEst->Product + Amine (Stepwise) Amine Amine Nucleophile

Figure 2: Mechanistic divergence.[1] T3P proceeds via a concerted mixed anhydride pathway minimizing free oxazolone formation (racemization), while HATU forms a discrete active ester.[1]

References

  • Dunetz, J. R., et al. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Chemical Reviews, 116(19), 11754–11844.[1] [1]

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398.[1]

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup.[3] Chemical Reviews, 111(11), 6557–6602.[1][4]

  • Bhat, S. I., et al. (2015).[1] Propanephosphonic acid anhydride (T3P®) - A Benign Reagent for Diverse Applications.[1][5][6][7] Synlett, 26, 1776-1786.[1]

Sources

esterification methods for pyrazolopyridine carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Esterification of Pyrazolopyridine Carboxylic Acids

Abstract & Scope

Pyrazolopyridine carboxylic acids (specifically the 1H-pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyridine isomers) are critical scaffolds in the development of kinase inhibitors, sGC stimulators, and antimalarials. However, esterifying these substrates presents unique challenges compared to standard benzoic acids. Their zwitterionic character often leads to poor solubility in organic solvents, while the nitrogen-rich core introduces risks of competitive N-alkylation versus the desired O-alkylation.[1]

This guide provides three field-proven protocols to overcome these barriers, moving beyond standard textbook methods to address the specific physicochemical properties of the pyrazolopyridine core.

Strategic Decision Matrix

Before selecting a protocol, analyze your substrate's solubility and functional group tolerance. Use the following logic flow to determine the optimal method.

EsterificationStrategy Start START: Pyrazolopyridine Acid Substrate IsAcidSensitive Is the substrate or alcohol acid-sensitive? Start->IsAcidSensitive IsSimple Is the target ester a simple alkyl (Me, Et)? IsAcidSensitive->IsSimple No MethodB Method B: Base-Mediated Alkylation (Solubility Solver) IsAcidSensitive->MethodB Yes (Avoid Acid) Solubility Is the acid soluble in DCM/THF? IsSimple->Solubility No MethodA Method A: Acid Chloride Activation (High Yield, Robust) IsSimple->MethodA Yes Solubility->MethodB No (Zwitterionic/Insoluble) MethodC Method C: HATU/Coupling (Complex/Chiral Alcohols) Solubility->MethodC Yes caption Figure 1: Decision Matrix for Pyrazolopyridine Esterification

Protocol A: Acid Chloride Activation (The Robust Standard)

Best For: Simple alkyl esters (Methyl, Ethyl) and substrates tolerant of acidic conditions. Mechanism: Conversion of the carboxylic acid to a highly reactive acid chloride using Thionyl Chloride (


) or Oxalyl Chloride, followed by alcoholysis.
Expert Insight:

Direct Fischer esterification (refluxing acid + alcohol) often fails with pyrazolopyridines due to the high melting point and zwitterionic insolubility of the starting material. Converting to the acid chloride solubilizes the intermediate.

Step-by-Step Protocol:
  • Suspension: In a flame-dried round-bottom flask under Argon, suspend the pyrazolopyridine carboxylic acid (1.0 equiv) in anhydrous Toluene or DCM (0.2 M).

    • Note: The starting material will likely remain a solid suspension.

  • Activation:

    • Option 1 (Thionyl Chloride): Add

      
       (5.0 equiv) dropwise. Add a catalytic amount of DMF (2-3 drops).[1]
      
    • Option 2 (Oxalyl Chloride - Milder): Add Oxalyl Chloride (2.0 equiv) dropwise at 0°C, followed by catalytic DMF.[1]

  • Reflux/Stir: Heat to reflux (for

    
    ) or stir at RT (for Oxalyl Chloride) for 2–4 hours.
    
    • Checkpoint: The reaction is complete when the suspension clears, indicating formation of the soluble acid chloride.

  • Evaporation: Concentrate the reaction mixture in vacuo to dryness to remove excess chlorinating agent. Co-evaporate with toluene (

    
    ) to remove trace HCl.
    
  • Esterification: Re-dissolve the crude acid chloride residue in the desired anhydrous alcohol (e.g., MeOH, EtOH) or a mixture of Alcohol/DCM. Add

    
     (2.0 equiv) if the alcohol is valuable/complex.
    
  • Quench: Stir for 1–2 hours. Quench with saturated

    
    .
    

Data Summary:

Reagent Temp Time Yield Potential Notes

|


 | Reflux | 2-4 h | High (>85%) | Harsh; generates 

gas.[1] | |

| 0°C to RT | 1-3 h | High (>90%) | Milder; generates CO/CO2.[1] |

Protocol B: Base-Mediated Alkylation (The Solubility Solver)

Best For: Sterically hindered acids, complex alkyl halides, and substrates with poor solubility. Critical Challenge: Regioselectivity. The pyrazolopyridine ring contains nucleophilic nitrogens (N1/N2). Basic conditions can promote competitive N-alkylation over O-alkylation (ester formation).[1]

Expert Insight: The Cesium Effect

Using Cesium Carbonate (


) rather than Potassium Carbonate (

) often favors O-alkylation due to the "Cesium Effect" (larger cation radius leads to a "naked," more reactive carboxylate anion).
Step-by-Step Protocol:
  • Solubilization: Dissolve pyrazolopyridine carboxylic acid (1.0 equiv) in anhydrous DMF or NMP (0.1 M).

    • Why: Polar aprotic solvents are required to break the zwitterionic lattice.

  • Deprotonation: Add

    
     (1.5 equiv). Stir at RT for 30 minutes.
    
    • Observation: The mixture may become slightly cloudy or change color as the carboxylate salt forms.

  • Alkylation: Add the Alkyl Halide (e.g., MeI, Benzyl Bromide) (1.2 equiv) dropwise.

  • Reaction: Stir at RT for 4–12 hours.

    • Optimization: If reaction is sluggish, heat to 50°C. Avoid high heat (>80°C) to prevent N-alkylation side products.[1]

  • Workup: Dilute with EtOAc, wash copiously with water and brine (to remove DMF).

Self-Validating System (QC): How do you distinguish O-ester (desired) from N-alkyl (undesired)?

  • 1H NMR: The

    
     protons typically appear downfield  (approx.[1][2] 4.0–4.5 ppm) compared to 
    
    
    
    protons (often 3.5–4.0 ppm, dependent on specific ring position).[1]
  • IR: Look for the strong Ester Carbonyl stretch (~1720–1740 cm⁻¹). N-alkylation will retain the acid carbonyl frequency or shift it to an amide-like region.[1]

Protocol C: HATU-Mediated Coupling (Mild Conditions)

Best For: Conjugating the acid to complex, expensive, or secondary alcohols where harsh acid chlorides or basic alkylation are unsuitable.

Expert Insight:

Standard EDC/NHS coupling can be slow for electron-deficient heterocycles.[1] HATU (or COMU) provides faster activation. Pre-activation of the acid is critical to prevent side reactions with the heterocyclic nitrogens.

Step-by-Step Protocol:
  • Pre-Activation: In a vial, combine Pyrazolopyridine Acid (1.0 equiv), HATU (1.1 equiv), and DIPEA (3.0 equiv) in anhydrous DMF.

  • Aging: Stir for 5–10 minutes.

    • Mechanism:[1][3][4][5][6][7][8] This forms the activated OAt-ester intermediate.[1][3]

  • Addition: Add the target Alcohol (1.0–1.2 equiv) and DMAP (0.5 equiv).

    • Role of DMAP: Essential catalyst for alcohol nucleophiles (acts as an acyl-transfer agent).[1]

  • Reaction: Stir at RT for 12–18 hours.

  • Purification: These reactions often require column chromatography to remove urea byproducts and HATU residues.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Conversion Poor solubility of zwitterion.[1]Switch solvent to NMP or use Method A (Acid Chloride) to solubilize.
N-Alkylation (Method B) Competitive nucleophilicity of ring N.Switch base to

; Lower temperature; Use bulkier leaving groups on the alkylating agent.
** Hydrolysis during Workup**Ester is labile.Avoid basic washes. Use neutral buffer (pH 7) or rapid cold water wash.

Visualizing the Mechanism (Acid Chloride Route)

AcidChlorideMech Acid Pyrazolopyridine Acid (Solid) SOCl2 SOCl2 / DMF Acid->SOCl2 Activation Inter Acid Chloride Intermediate (Soluble) SOCl2->Inter - SO2, - HCl Alcohol Alcohol (R-OH) Inter->Alcohol Nucleophilic Attack Product Target Ester Alcohol->Product - HCl caption Figure 2: Activation workflow via Acid Chloride intermediate.

References

  • Synthesis of Pyrazolo[3,4-b]pyridine-5-carboxylates: Nguyen, H. T., et al. "A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds."[1][6] RSC Advances, 2023.

  • Cesium Effect in Alkylation: Parrish, J. P., et al. "Improved Cs2CO3 Promoted O-Alkylation of Acids." Synthetic Communications, 2000.[9]

  • HATU Coupling Protocols: BenchChem Application Notes. "Application Notes and Protocols for Amide Bond Formation using EDC and HATU."

  • Regioselectivity (N vs O Alkylation): Al-Majid, A. M., et al. "Caesium carbonate promoted regioselective O-functionalization." RSC Advances, 2014.

  • General Heterocyclic Chemistry: Lynch, B. M., et al. "Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra." Canadian Journal of Chemistry, 1988.[10]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Pyrazolo[3,4-b]pyridine Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of pyrazolo[3,4-b]pyridine acetic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges encountered during your experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to directly address specific issues, grounded in scientific principles and field-proven experience.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section provides step-by-step guidance to diagnose and resolve specific issues you may encounter during the purification of your pyrazolo[3,4-b]pyridine acetic acid derivatives.

Issue 1: Persistent Streaking of Your Compound on a Silica Gel TLC Plate

You've run a TLC of your crude reaction mixture, and instead of a clean spot, your target compound appears as a vertical streak, making it difficult to assess purity and select an appropriate solvent system for column chromatography.

Root Cause Analysis:

Streaking of nitrogen-containing heterocyclic compounds like pyrazolo[3,4-b]pyridines on silica gel is a frequent observation. The primary cause is the interaction between the basic nitrogen atoms in your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This strong interaction prevents the compound from moving smoothly with the mobile phase, resulting in a continuous "streak" rather than a discrete spot. The presence of a carboxylic acid group can further complicate this by introducing acidic character, leading to zwitterionic behavior in some instances.

Troubleshooting Workflow:

Start Streaking on TLC Check_Concentration Is the sample spot highly concentrated? Start->Check_Concentration Dilute Dilute the sample and re-spot. Check_Concentration->Dilute Yes Add_Modifier Add a mobile phase modifier. Check_Concentration->Add_Modifier No Check_Resolution Does streaking persist? Dilute->Check_Resolution Acidic_Modifier Add 0.5-2% Acetic or Formic Acid to the eluent. Add_Modifier->Acidic_Modifier For acidic/zwitterionic compounds Basic_Modifier Add 0.5-2% Triethylamine (TEA) or Ammonia in Methanol to the eluent. Add_Modifier->Basic_Modifier For basic compounds Acidic_Modifier->Check_Resolution Basic_Modifier->Check_Resolution Alternative_Phase Consider an alternative stationary phase (e.g., Alumina, C18). Check_Resolution->Alternative_Phase Yes End Optimized TLC Conditions Check_Resolution->End No

Caption: Troubleshooting workflow for TLC streaking.

Step-by-Step Protocol to Mitigate TLC Streaking:

  • Optimize Sample Concentration: Overloading the TLC plate is a common cause of streaking.[1] Prepare a more dilute solution of your crude product and spot a smaller amount on the plate.

  • Introduce a Mobile Phase Modifier:

    • For Predominantly Basic Derivatives: Add a small percentage (0.5-2%) of a basic modifier like triethylamine (TEA) or a solution of ammonia in methanol to your eluent.[1] The modifier will preferentially interact with the acidic silanol sites, effectively masking them from your compound.[1]

    • For Predominantly Acidic or Zwitterionic Derivatives: Incorporate an acidic modifier such as acetic acid or formic acid (0.5-2%) into your mobile phase.[3] This can help to suppress the ionization of your carboxylic acid group and reduce its interaction with the stationary phase.

  • Consider Alternative Stationary Phases: If streaking persists even with modifiers, silica gel may not be the ideal stationary phase for your compound.

    • Alumina (Al₂O₃): Available in basic, neutral, and acidic forms, alumina can be an excellent alternative for purifying basic compounds that show strong adhesion to silica.[1][2]

    • Reversed-Phase (C18): For highly polar derivatives, reversed-phase TLC plates can provide better separation with polar mobile phases like acetonitrile/water or methanol/water mixtures.[1]

Issue 2: Co-elution of Your Product with a Persistent Impurity in Column Chromatography

You are running a silica gel column, but a stubborn impurity consistently co-elutes with your desired pyrazolo[3,4-b]pyridine acetic acid derivative, resulting in impure fractions.

Root Cause Analysis:

Co-elution occurs when the polarity of the impurity is very similar to that of your product. Common impurities in the synthesis of pyrazolo[3,4-b]pyridines include unreacted starting materials (e.g., aminopyrazoles, dicarbonyl compounds), and regioisomers formed during the cyclization step.[4][5]

Troubleshooting Workflow:

Start Co-eluting Impurity Optimize_Gradient Optimize the Elution Gradient Start->Optimize_Gradient Shallow_Gradient Run a shallower gradient around the elution point of your compound. Optimize_Gradient->Shallow_Gradient Check_Separation Is separation improved? Shallow_Gradient->Check_Separation Change_Solvent Change the Solvent System Check_Separation->Change_Solvent No End Pure Compound Check_Separation->End Yes Alternative_Solvents Try a different solvent combination (e.g., DCM/MeOH, Toluene/Acetone). Change_Solvent->Alternative_Solvents Recrystallization Attempt Recrystallization Alternative_Solvents->Recrystallization Prep_HPLC Consider Preparative HPLC Recrystallization->Prep_HPLC Prep_HPLC->End

Caption: Workflow for resolving co-eluting impurities.

Detailed Strategies for Improved Separation:

  • Refine Your Gradient Elution: Instead of a steep gradient, employ a shallower one around the point where your compound and the impurity elute.[6][7] This increases the resolution between closely eluting species. For example, if your compound elutes at 40% ethyl acetate in hexanes, try a gradient that slowly increases from 30% to 50% over a larger column volume.

  • Alter the Solvent System: Sometimes, a complete change in the mobile phase can dramatically alter the selectivity of the separation. If a hexane/ethyl acetate system is failing, consider alternatives such as:

    • Dichloromethane/Methanol

    • Toluene/Acetone

    • A ternary system, for example, hexane/ethyl acetate with a small amount of methanol.

  • Attempt Recrystallization: If the impurity is present in a relatively small amount and your product is a solid, recrystallization can be a highly effective purification method.[4] Experiment with different solvents to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.[4][8]

  • Employ Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) offers significantly higher resolving power than flash column chromatography.[9] A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient, often with a modifier like trifluoroacetic acid (TFA) or formic acid, is a good starting point for polar carboxylic acids.[10][11]

Issue 3: Low or No Recovery of a Poorly Soluble Compound

Your pyrazolo[3,4-b]pyridine acetic acid derivative has very low solubility in common organic solvents, making it difficult to purify by standard column chromatography or to recrystallize effectively.

Root Cause Analysis:

Poor solubility can be inherent to the molecule's structure, often due to strong intermolecular forces such as hydrogen bonding, particularly with the presence of both the pyridine nitrogen and the carboxylic acid group.

Strategies for Purifying Poorly Soluble Compounds:

  • Recrystallization from High-Boiling Point Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or dioxane can be effective for recrystallizing poorly soluble compounds.[9][12]

  • Trituration: This involves washing the solid crude product with a solvent in which the desired compound is insoluble, but the impurities are soluble. The solid is stirred or ground in the solvent, then collected by filtration.

  • Soxhlet Extraction: This technique can be used to wash impurities from a solid that is insoluble in most solvents. The crude solid is placed in a thimble and continuously washed with a condensed, refluxing solvent.

  • Acid-Base Extraction: If your compound has a carboxylic acid group, you can often dissolve it in a dilute aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities. Subsequently, acidifying the aqueous layer with an acid like HCl will precipitate your purified compound, which can then be collected by filtration.[13]

  • Sublimation: For compounds that are thermally stable, vacuum sublimation can be an excellent purification method that avoids the use of solvents altogether.[12][14]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a solvent system for column chromatography of a novel pyrazolo[3,4-b]pyridine acetic acid derivative?

A1: A systematic approach starting with Thin Layer Chromatography (TLC) is recommended.[4] Begin with a relatively non-polar solvent system like 10-20% ethyl acetate in hexanes and gradually increase the polarity. For more polar derivatives, a starting system of 5-10% methanol in dichloromethane is a good choice.[15] The ideal solvent system for column chromatography should give your target compound an Rf value of approximately 0.2-0.35 on the TLC plate.[6]

Q2: How can I effectively separate regioisomers of my pyrazolo[3,4-b]pyridine acetic acid derivative?

A2: The separation of regioisomers can be challenging due to their similar polarities.[4]

  • Flash Column Chromatography: This is the most common method.[4][16] A long column with a shallow gradient is often necessary. Careful fraction collection and analysis by TLC are crucial.

  • Fractional Recrystallization: If you can find a solvent in which the two regioisomers have slightly different solubilities, you may be able to separate them by repeated crystallizations.[4]

  • Preparative HPLC: This technique offers the highest resolution and is often the most effective method for separating stubborn regioisomers.[17]

Q3: My compound appears to be decomposing on the silica gel column. What can I do?

A3: The acidic nature of silica gel can cause the decomposition of sensitive compounds.

  • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica by pre-treating it. Prepare a slurry of the silica gel in your chosen eluent containing 1-3% triethylamine, pack the column, and flush with one to two column volumes of this solvent mixture before loading your sample.[7]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil.[18] For very sensitive compounds, reversed-phase chromatography on a C18 stationary phase is a good option.[1]

Q4: What is the best way to remove residual catalyst (e.g., ZrCl₄, AlCl₃) after the reaction?

A4: A proper aqueous work-up is essential to remove metal-based catalysts.[4]

  • Quenching: Carefully quench the reaction mixture, often by adding it to ice-water or a saturated aqueous solution of a mild base like sodium bicarbonate.

  • Extraction: Extract your product into an organic solvent such as ethyl acetate or dichloromethane.

  • Washing: Wash the organic layer sequentially with water and then brine (saturated NaCl solution). The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and then remove the solvent under reduced pressure.

Q5: I have a very polar pyrazolo[3,4-b]pyridine acetic acid derivative. What are the best preparative HPLC conditions to start with?

A5: For highly polar, ionizable compounds like yours, reversed-phase HPLC is typically the method of choice.

  • Column: A C18 column is a standard starting point.[10]

  • Mobile Phase: A gradient of water and acetonitrile or water and methanol is common.

  • Modifier: It is crucial to add a modifier to the mobile phase to improve peak shape and reproducibility. For acidic compounds, adding 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to both the aqueous and organic mobile phases is recommended.[10][19]

  • Gradient: Start with a high aqueous content (e.g., 95% water) and run a gradient to a high organic content (e.g., 95% acetonitrile) over 20-30 minutes.

Data Summary Tables

Table 1: Common Recrystallization Solvents for Pyrazolo[3,4-b]pyridine Derivatives

Solvent(s)Compound PolarityNotes
EthanolModerately PolarA good first choice for many derivatives.[4][20]
Ethanol/WaterPolarThe addition of water can help to crystallize more polar compounds.
Dioxane/WaterPolarEffective for compounds with poor solubility in ethanol.[21]
Ethyl Acetate/HexaneModerately Polar to Non-polarA good solvent system for less polar derivatives.
TolueneNon-polarUseful for derivatives with aromatic substituents.
DMF or DMSOVery PolarUse for compounds that are poorly soluble in common solvents.[12]

Table 2: Recommended Starting Conditions for Column Chromatography

Stationary PhaseMobile Phase SystemCompound Characteristics
Silica GelHexane/Ethyl AcetateNon-polar to moderately polar compounds.
Silica GelDichloromethane/MethanolModerately polar to polar compounds.
Alumina (Neutral or Basic)Hexane/Ethyl AcetateBasic compounds that streak on silica.[1]
Reversed-Phase (C18)Water/Acetonitrile (+0.1% TFA)Highly polar and ionic compounds.[10]

References

  • troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis - Benchchem.
  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
  • Thin Layer Chromatography - Chemistry LibreTexts.
  • Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall.
  • RediSep C-18 reversed phase column purification of carboxylic acids - Teledyne ISCO.
  • Tips & Tricks for Thin-Layer Chromatography - MilliporeSigma.
  • Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation - RSC Publishing.
  • Purification of Organic Compounds: from Crude Product to Purity - PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT.
  • Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • Mobile Phase Modifiers - ZeptoMetrix.
  • General methods for flash chromatography using disposable columns - PMC.
  • Flash Chromatography Basics | Sorbent Technologies, Inc.
  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate.
  • Purification of Organic Compounds by Flash Column Chromatography.
  • Column chromatography conditions for separating pyrazole isomers - Benchchem.
  • Purification: Tips for Flash Column Chromatography - University of Rochester.
  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - MDPI.
  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
  • Improved process for preparation of substituted pyrazolo [3,4-b] pyridine.
  • Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PubMed Central.
  • Purification of insoluble materials : r/Chempros - Reddit.
  • General methods for flash chromatography using disposable columns.
  • The Power of Preparative HPLC Systems - Teledyne Labs.
  • (PDF) A Novel and Facile Synthesis of Pyrazolo[3,4-b]pyridines. - ResearchGate.
  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua - Longdom Publishing.
  • Strategy for Preparative LC Purification | Agilent.
  • How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? | ResearchGate.
  • 1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBOXYLIC ACID | 952182-02-4 - ChemicalBook.
  • Application Compendium Solutions for Preparative HPLC.
  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra.
  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques - MDPI.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC - NIH.
  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity - Der Pharma Chemica.
  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis | ACS Omega.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - DAU.
  • (PDF) Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - ResearchGate.
  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC.
  • Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities - PubMed.
  • Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones | Semantic Scholar.

Sources

preventing decarboxylation of pyrazolopyridine acetic acids during heating

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Preventing Unwanted Decarboxylation During Heating

Introduction

Pyrazolopyridine acetic acids are a vital class of heterocyclic compounds, forming the core scaffold of numerous pharmacologically active agents. Their synthesis and manipulation, however, are often plagued by a critical thermal liability: the unwanted loss of the carboxylic acid group as carbon dioxide (CO₂), a reaction known as decarboxylation. This side reaction not only reduces the yield of the desired product but also complicates purification processes by introducing significant impurities.

This technical support guide is designed for researchers, chemists, and drug development professionals who encounter this challenge. It provides a structured approach to understanding, troubleshooting, and ultimately preventing the decarboxylation of pyrazolopyridine acetic acids during experimental procedures that involve heating.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a problem for my pyrazolopyridine acetic acid?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide. For pyrazolopyridine acetic acids, this is a significant issue as it leads to the formation of a methyl-substituted pyrazolopyridine byproduct, fundamentally altering your target molecule and reducing the overall yield. The susceptibility of these compounds to decarboxylation is often heightened by the electronic properties of the heterocyclic ring system, especially under thermal stress.[1][2]

Q2: At what temperatures does decarboxylation typically become significant?

A2: While a precise temperature threshold is compound-specific, significant decarboxylation is often observed at temperatures exceeding 100°C.[2] However, for particularly sensitive substrates, the reaction can occur at lower temperatures, even at room temperature over extended periods, especially in the presence of catalysts or in certain solvents.[3] A key strategy is to maintain reaction temperatures as low as possible.[2]

Q3: How does my choice of solvent affect decarboxylation?

A3: The solvent plays a crucial role. Polar protic solvents (like water, ethanol, or acetic acid) can facilitate decarboxylation by stabilizing charged intermediates or transition states.[3][4] Non-polar or aprotic solvents (like toluene, dioxane, DMF, or DCM) are generally preferred as they are less likely to promote the proton transfer mechanisms that can initiate decarboxylation.[2][3] Studies have shown that the rate of decarboxylation can increase with the polarity and basicity of the solvent.[4]

Q4: Can the pH of my reaction mixture induce decarboxylation?

A4: Yes, both strongly acidic and basic conditions can promote decarboxylation.[2] For many heterocyclic acetic acids, the reaction proceeds through the neutral (free acid or zwitterionic) species.[5][6] Deprotonation of the carboxylic acid to form the carboxylate anion under basic conditions, or protonation of the pyridine ring under acidic conditions, can alter the electronic landscape of the molecule and, in many cases, accelerate CO₂ loss.

Q5: How can I monitor my reaction for unwanted decarboxylation?

A5: The most effective way to monitor the reaction is through analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] By co-spotting your reaction mixture with a sample of your starting material, you can visually track the appearance of new, lower-polarity spots on TLC (the decarboxylated product is typically less polar) or new peaks in an HPLC chromatogram. LC-MS is particularly powerful as it can confirm the mass of the byproduct, which will correspond to the mass of your starting material minus 44 Da (the mass of CO₂).

Troubleshooting Guides

This section provides structured guidance for specific experimental scenarios where decarboxylation is a common problem.

Scenario 1: Decarboxylation observed during a high-temperature coupling reaction (e.g., amide or ester formation).

Symptom: Low yield of the desired product with significant presence of a byproduct identified as the decarboxylated starting material.

Troubleshooting Workflow:

G start Decarboxylation Detected in Coupling Reaction q_temp Is reaction temperature > 80°C? start->q_temp sol_reduce_temp ACTION: Lower temperature to 0-25°C. Use a more efficient coupling agent (e.g., HATU, COMU) that works at RT. q_temp->sol_reduce_temp Yes q_solvent Are you using a polar protic solvent (e.g., EtOH, H₂O)? q_temp->q_solvent No sol_reduce_temp->q_solvent sol_change_solvent ACTION: Switch to an anhydrous aprotic solvent (e.g., DCM, THF, DMF). q_solvent->sol_change_solvent Yes q_base Is a strong, nucleophilic base used (e.g., NaOH, K₂CO₃)? q_solvent->q_base No sol_change_solvent->q_base sol_change_base ACTION: Use a non-nucleophilic, sterically hindered base (e.g., DIPEA, 2,6-lutidine). q_base->sol_change_base Yes sol_protect ADVANCED: Consider protecting the carboxylic acid as an ester, performing the reaction, and then deprotecting under mild conditions. q_base->sol_protect No / Still problematic end_node Monitor by LC-MS. Problem Resolved. sol_change_base->end_node sol_protect->end_node

Caption: Troubleshooting decision tree for thermal decarboxylation.

Causality Explanation:

  • Temperature: Heat provides the activation energy for the C-C bond cleavage required for decarboxylation. By lowering the temperature, you kinetically disfavor this pathway. Modern coupling reagents are highly efficient at room temperature or below, obviating the need for heat.[2]

  • Solvent: Aprotic solvents do not participate in the hydrogen bonding networks that can stabilize the cyclic transition state often invoked in decarboxylation mechanisms.[3]

  • Base: Strong bases can deprotonate the carboxylic acid, and in some cases, this increase in electron density can facilitate CO₂ elimination. Non-nucleophilic, hindered bases like DIPEA are effective at scavenging acid byproducts without promoting side reactions.[2]

Scenario 2: Product degrades during purification by silica gel chromatography.

Symptom: A pure sample (by NMR or LC-MS) prior to chromatography yields fractions containing the decarboxylated byproduct.

Troubleshooting Steps:

  • Assess Silica Gel Acidity: Standard silica gel is slightly acidic and can catalyze decarboxylation on the column.

    • Solution A (Neutralization): Prepare a slurry of the silica gel in the desired eluent containing 1% triethylamine (or another volatile base), then pack the column. This neutralizes the acidic sites.

    • Solution B (Alternative Stationary Phase): Use a less acidic stationary phase, such as neutral alumina or a bonded phase like C18 (for reverse-phase chromatography).

  • Minimize Residence Time: The longer the compound spends on the column, the greater the opportunity for degradation.

    • Solution: Use flash chromatography with slightly more polar solvent mixtures to expedite elution. Avoid letting the column run dry or sit packed for extended periods.

  • Consider Non-Chromatographic Purification:

    • Solution: If the product is crystalline, recrystallization is an excellent, non-destructive alternative. If there is a significant difference in pKa between your product and impurities, an acid-base extraction may be effective.

Preventative Experimental Protocols

The best strategy is to design experiments that inherently minimize the risk of decarboxylation from the outset.

Protocol 1: Low-Temperature Amide Coupling

This protocol is designed to form an amide bond while avoiding the high temperatures that promote decarboxylation.

Objective: To couple a pyrazolopyridine acetic acid with a primary amine.

Materials:

  • Pyrazolopyridine acetic acid (1.0 eq)

  • Primary amine (1.1 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

Procedure:

  • Setup: Add the pyrazolopyridine acetic acid to a dry, round-bottom flask equipped with a magnetic stir bar. Purge the flask with an inert gas (Argon or Nitrogen).

  • Dissolution: Dissolve the starting material in anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is the most critical step for mitigating decarboxylation risk.[2]

  • Activation: To the cooled solution, add HATU followed by DIPEA. Stir the mixture for 10-15 minutes at 0°C to pre-activate the carboxylic acid.

  • Nucleophilic Addition: Slowly add the primary amine to the activated mixture, ensuring the temperature is maintained at 0°C.

  • Reaction Monitoring: Allow the reaction to stir at 0°C, slowly warming to room temperature over 2-4 hours. Monitor the reaction's progress by TLC or LC-MS, checking for both the consumption of starting material and the potential formation of the decarboxylated byproduct.[2]

  • Workup: Once complete, quench the reaction with a mild aqueous wash (e.g., saturated ammonium chloride solution), separate the organic layer, dry with Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using the methods described in the troubleshooting section (e.g., chromatography on neutralized silica).

Visualization of the Decarboxylation Mechanism

Understanding the mechanism highlights the factors you need to control. For many heteroaromatic acetic acids, decarboxylation can proceed through a concerted, six-membered cyclic transition state, especially in non-polar solvents, which avoids high-energy charged intermediates.[3][7]

Caption: Concerted mechanism for thermal decarboxylation.

Note: The diagram above is a conceptual representation. The actual chemical structures would be drawn in a chemistry software.

Data Summary Table

ParameterRecommended Condition to AVOID DecarboxylationRationale
Temperature 0°C to Room Temperature (< 25°C)Kinetically disfavors the high activation energy pathway of C-C bond cleavage.[2]
Solvent Anhydrous Aprotic (DCM, THF, Dioxane, Toluene)Minimizes stabilization of polar transition states and proton transfer.[2][3]
pH / Base Near-neutral (pH 6-8); Non-nucleophilic base (DIPEA)Avoids catalysis by either strong acid or strong base.[2]
Atmosphere Inert (Argon or Nitrogen)Prevents potential oxidative side reactions, although not a primary factor for decarboxylation.
Reaction Time As short as possible; monitor closelyReduces prolonged exposure to even mildly unfavorable conditions.[2]

By carefully controlling these key experimental parameters and understanding the underlying chemical principles, researchers can successfully navigate the synthesis and modification of pyrazolopyridine acetic acids, maximizing yields and ensuring the integrity of their target compounds.

References

  • Decarboxylation - Master Organic Chemistry. (2022, May 20). Master Organic Chemistry. [Link]

  • Influence of Solvent, Electron Acceptors and Arenes on Photochemical Decarboxylation of Free Carboxylic Acids via Single Electron Transfer (SET) - MDPI. (2010, April 12). MDPI. [Link]

  • Solvent effect on the reaction of decarboxylation of malonic acid. Correlation analysis - ResearchGate. (2025, August 10). ResearchGate. [Link]

  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua - Longdom Publishing. Longdom Publishing. [Link]

  • Decarboxylation - Wikipedia. Wikipedia. [Link]

  • The decarboxylation of some heterocyclic acetic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). RSC Publishing. [Link]

  • The decarboxylation of some heterocyclic acetic acids - Semantic Scholar. Semantic Scholar. [Link]

  • Decarboxylation - Chemistry Steps. (2024, January 18). Chemistry Steps. [Link]

  • Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing). RSC Publishing. [Link]

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids - PMC. (2022, October 18). PMC. [Link]

Sources

Technical Support Center: Recrystallization of C8H6IN3O2 Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals working with C8H6IN3O2 intermediates, a class of compounds often characterized by the iodo-nitro-benzimidazole scaffold. Recrystallization is a critical purification technique for these solids, but their unique electronic and structural properties—namely the presence of a heavy iodine atom, a strongly electron-withdrawing nitro group, and the hydrogen-bonding capabilities of the benzimidazole ring—can present specific challenges.

This document provides a logical, causality-driven approach to developing and troubleshooting recrystallization protocols. It moves from fundamental questions to advanced problem-solving, ensuring you can develop a robust, repeatable purification process.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions when developing a recrystallization protocol for C8H6IN3O2.

Q1: What are the ideal characteristics of a solvent for recrystallizing my C8H6IN3O2 intermediate?

An ideal solvent is one where your compound exhibits high solubility at elevated temperatures but low solubility at room temperature or below.[1][2][3] This temperature-dependent solubility differential is the fundamental principle that drives the purification process. Key characteristics include:

  • High dissolving power when hot: The solvent must be capable of fully dissolving your crude C8H6IN3O2 compound near its boiling point.

  • Low dissolving power when cold: As the solution cools, the compound's solubility should decrease sharply, promoting crystal formation and maximizing yield.

  • Inertness: The solvent must not react with your compound.[3]

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal via hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after your product crystallizes).[1][4]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.[3]

Q2: My compound is an iodo-nitro-benzimidazole derivative. Where do I even begin with solvent selection?

Given the polar nature of the benzimidazole ring, the nitro group, and potential for hydrogen bonding, you should start by testing moderately polar to polar solvents. A systematic, small-scale screening is the most effective approach.[1]

Recommended Starting Solvents for Screening:

  • Alcohols: Ethanol, Methanol, Isopropanol

  • Esters: Ethyl Acetate

  • Ketones: Acetone

  • Nitriles: Acetonitrile

  • Aqueous Mixtures: Ethanol/Water, Acetone/Water

Literature precedents for similar benzimidazole derivatives frequently report the use of ethanol or ethanol-water mixtures for recrystallization.[5][6] Acetonitrile has also been successfully used to generate single crystals of related structures.[7]

Q3: What is a mixed-solvent system and why would I need one?

A mixed-solvent system is used when no single solvent provides the ideal temperature-dependent solubility profile.[1] This technique involves a pair of miscible solvents:

  • Solvent A (The "Good" Solvent): Your C8H6IN3O2 compound is highly soluble in this solvent, even at room temperature.

  • Solvent B (The "Anti-Solvent"): Your compound is poorly soluble in this solvent, even at its boiling point.

The procedure involves dissolving the compound in a minimum amount of hot Solvent A and then slowly adding Solvent B until the solution becomes faintly cloudy (the point of saturation). A few drops of Solvent A are then added to redissolve the precipitate, and the solution is allowed to cool slowly. This method provides fine control over the solubility gradient. Common pairs for polar compounds include Ethanol/Water and Ethyl Acetate/Hexane.[8]

Part 2: Experimental Protocols & Workflows
Protocol 1: Small-Scale Solvent Screening

This protocol is essential for efficiently identifying a suitable solvent or solvent pair before committing your entire batch of material.

Methodology:

  • Place approximately 50-100 mg of your crude C8H6IN3O2 into several small test tubes.

  • To each tube, add a different potential solvent dropwise at room temperature, swirling after each addition.

  • Observation 1 (Room Temp): If the solid dissolves completely in <1 mL of solvent, that solvent is unsuitable for single-solvent recrystallization as losses will be high. It may, however, be a candidate for a "good" solvent in a mixed-solvent system.

  • For solvents that do not dissolve the solid at room temperature, heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.[9]

  • Observation 2 (Hot): Record the amount of hot solvent required. If an excessive volume is needed, the solvent is likely not a good choice.

  • Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.

  • Observation 3 (Cold): Observe the quantity and quality of the crystals formed. An ideal solvent will produce a large volume of well-formed crystals.

  • Based on these observations, select the best single solvent or a promising solvent pair for a larger-scale recrystallization.

Workflow 1: Single-Solvent Selection Logic

This diagram illustrates the decision-making process during the solvent screening protocol.

start Start: Add ~100mg of C8H6IN3O2 to test tube add_solvent Add solvent dropwise at room temperature start->add_solvent dissolves_rt Dissolves at Room Temp? add_solvent->dissolves_rt too_soluble Result: Too Soluble. Unsuitable as single solvent. Consider as 'Solvent A' in mixed system. dissolves_rt->too_soluble Yes heat_mixture Heat mixture to boiling dissolves_rt->heat_mixture No dissolves_hot Dissolves when hot? heat_mixture->dissolves_hot insoluble Result: Insoluble. Unsuitable solvent. dissolves_hot->insoluble No cool_solution Cool slowly to RT, then place in ice bath dissolves_hot->cool_solution Yes crystals_form Abundant crystals form? cool_solution->crystals_form good_solvent Result: Good Solvent Found. Proceed to scale-up. crystals_form->good_solvent Yes poor_yield Result: Poor Yield. Re-evaluate or consider mixed-solvent system. crystals_form->poor_yield No start Problem: No Crystals Formed Upon Cooling diagnosis Is the solution clear or cloudy? start->diagnosis clear_path Clear: Likely Supersaturated diagnosis->clear_path Clear cloudy_path Cloudy/Slight Precipitate: Too Dilute diagnosis->cloudy_path Cloudy scratch 1. Scratch inner surface of flask with a glass rod clear_path->scratch seed 2. Add a 'seed crystal' of the pure compound scratch->seed reduce_vol 3. Reduce solvent volume by boiling or using a rotary evaporator seed->reduce_vol re_cool Re-cool the concentrated solution reduce_vol->re_cool boil_off Solution: Boil off a portion of the solvent to increase concentration cloudy_path->boil_off re_cool2 Allow to cool slowly again boil_off->re_cool2

Caption: Troubleshooting flowchart for failure of crystallization.

  • If the solution is too dilute (most common cause): You used too much solvent. Gently boil away a portion of the solvent to increase the concentration of your compound and try cooling again. [10][11]* If the solution is supersaturated: The solution contains more dissolved solute than it theoretically should, and crystallization needs a nucleation point to begin. [11] * Scratch the flask: Use a glass stirring rod to scratch the inner surface of the flask at the meniscus. The fine glass particles generated can act as nuclei for crystal growth. [12] * Add a seed crystal: If you have a small crystal of the pure product, adding it to the cold solution can induce rapid crystallization. [12]

Q6: Problem - My final product has a very low yield.

Causality: A low yield indicates that a significant amount of your C8H6IN3O2 remained dissolved in the mother liquor.

Solutions:

  • Minimize Hot Solvent: Ensure you used the absolute minimum amount of boiling solvent required to dissolve the crude solid. Using too much is the primary cause of low recovery. [12]2. Ensure Thorough Cooling: Maximize crystal precipitation by allowing the flask to cool to room temperature undisturbed, followed by an extended period in an ice-water bath (at least 30 minutes).

  • Use Ice-Cold Rinsing Solvent: When washing the collected crystals in the filter, use a minimal amount of ice-cold recrystallization solvent. Using room-temperature solvent will redissolve a portion of your product. [12]4. Recover from Mother Liquor: If the mother liquor is highly concentrated, you can try to recover a second crop of crystals by boiling off more solvent and re-cooling. Note that this second crop may be less pure than the first.

Part 4: Data & Reference Tables
Table 1: Properties of Common Solvents for C8H6IN3O2 Intermediates
SolventBoiling Point (°C)Polarity IndexNotes for C8H6IN3O2
Water 10010.2Good anti-solvent. May have low solubility for the compound itself but is excellent for mixed systems (e.g., with Ethanol).
Methanol 655.1Often dissolves polar compounds well at room temp. May be too strong a solvent, but useful in mixed systems.
Ethanol 784.3An excellent starting point. Often provides a good solubility gradient. Used frequently for benzimidazoles. [5]
Isopropanol (IPA) 823.9Less polar than ethanol; may offer a better solubility profile if ethanol is too effective.
Acetonitrile 825.8Apolar aprotic solvent. Can be very effective for generating high-quality crystals. [7]
Acetone 565.1Strong solvent, low boiling point. Risk of being too soluble at room temp. Good for washing glassware.
Ethyl Acetate (EtOAc) 774.4Good general-purpose solvent. Often paired with hexane as an anti-solvent.
n-Hexane 690.1Very non-polar. Will likely be a poor solvent but an excellent anti-solvent when paired with a polar solvent like EtOAc.
References
  • Solvent Choice - Chemistry Teaching Labs. (n.d.). University of York. [Link]

  • Solvent Selection and Recrystallization Guide. (n.d.). Scribd. [Link]

  • Experiment: Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center. [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry. [Link]

  • Recrystallization. (n.d.). University of Wisconsin-Madison. [Link]

  • Recrystallization. (n.d.). Kennesaw State University. [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs. (n.d.). University of York. [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester. [Link]

  • Recrystallization. (n.d.). Homi Bhabha Centre for Science Education. [Link]

  • Stüben, J., et al. (2015). Iodinated Nitroimidazoles as Radiosensitizers. Anticancer Research. [Link]

  • IN-SITU RECRYSTALLIZE SYNTHESIS OF BENZIMIDAZOLE DERIVATIVES BY USING Co-DOPED-Zn AS HETEROGENEOUS CATALYST. (2025). IJCRT.org. [Link]

  • Kus, C., & Altanlar, N. (2003). Synthesis of Some New Benzimidazole Carbamate Derivatives for Evaluation of Antifungal Activity. TÜBİTAK Academic Journals. [Link]

  • RESEARCH ON BENZIMIDAZOLE DERIVATIVES. (1963). Defense Technical Information Center. [Link]

  • Ait Addi, E., et al. (2023). The crystal structure of 2-(3-nitrophenyl)-1H-benzimidazole monohydrate revisited. IUCrData. [Link]

Sources

resolving regioselectivity issues in 2H-pyrazolopyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving regioselectivity challenges in the synthesis of 2H-pyrazolopyridines. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this important heterocyclic scaffold. Here, we move beyond simple protocols to explain the underlying principles that govern isomeric outcomes, providing you with the expert insights needed to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of 2H- and 1H-pyrazolopyridine isomers in my reaction?

This is the most common challenge and typically arises during the cyclocondensation of an unsymmetrical precursor, such as a substituted aminopyridine with a 1,3-dicarbonyl compound or its equivalent. The formation of two regioisomers is possible because the reaction involves two nucleophilic centers (the two nitrogen atoms of the hydrazine moiety, explicit or formed in-situ) and two electrophilic centers (the two carbonyl carbons of the dicarbonyl).[1][2][3] The final ratio of isomers is a direct consequence of the competition between two distinct cyclization pathways.

Q2: I'm using a substituted hydrazine. How does the substituent (R-group) influence which isomer is formed?

The substituent on the hydrazine plays a critical role through both steric and electronic effects.

  • Steric Hindrance: A bulky substituent on one of the hydrazine's nitrogen atoms will sterically hinder its ability to attack a more crowded electrophilic center on the pyridine-derived precursor. This often forces the reaction down the pathway that minimizes steric clash, thereby favoring one regioisomer.[4]

  • Electronic Effects: The electronic nature of the substituent alters the nucleophilicity of the nitrogen atom to which it is attached. An electron-donating group will increase nucleophilicity, while an electron-withdrawing group will decrease it. This electronic bias can direct the initial, and often rate-determining, nucleophilic attack.[4]

Q3: What is the first parameter I should adjust to improve poor regioselectivity?

From our experience, solvent choice is often the most impactful and easily modified parameter. Standard solvents like ethanol can lead to poor selectivity. Switching to a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically improve regioselectivity. These solvents can stabilize one of the transition states over the other through specific hydrogen bonding interactions.

Q4: Can reaction temperature or the choice of catalyst influence the isomeric ratio?

Absolutely. Temperature can influence the kinetic versus thermodynamic control of the reaction. One regioisomer may be formed faster at lower temperatures (kinetic product), while the other may be more stable and favored at higher temperatures (thermodynamic product). Catalysts, particularly acids or bases, alter the reaction mechanism.[2] For instance, a base can deprotonate the hydrazine to generate a more potent nucleophile, while an acid can protonate a carbonyl group, making it a more reactive electrophile.[2] This can change which initial bond-forming step is favored, thereby altering the final product ratio.

Troubleshooting Guide 1: Poor Regioselectivity in Condensation Reactions

This guide focuses on the classic and widely used method of reacting a substituted aminopyridine precursor (often converted to a β-enaminone or used with a 1,3-dicarbonyl compound) with a hydrazine.

Core Problem: Competing Cyclization Pathways

When reacting an unsymmetrical 1,3-dicarbonyl equivalent with a substituted hydrazine, two outcomes are possible. The initial nucleophilic attack by one of the hydrazine's nitrogen atoms can occur at either of the two carbonyl carbons. The subsequent intramolecular condensation and dehydration lock in the pyrazole ring, leading to a mixture of isomers.

// Nodes Reactants [label="Unsymmetrical 1,3-Dicarbonyl\n+ Substituted Hydrazine", fillcolor="#F1F3F4", fontcolor="#202124"]; IntermediateA [label="Intermediate A\n(Attack at C1)", fillcolor="#FFFFFF", fontcolor="#202124"]; IntermediateB [label="Intermediate B\n(Attack at C2)", fillcolor="#FFFFFF", fontcolor="#202124"]; Product1H [label="Desired 2H-Isomer", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product2H [label="Undesired 1H-Isomer", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Reactants -> IntermediateA [label="Pathway A\n(k1)", color="#4285F4"]; Reactants -> IntermediateB [label="Pathway B\n(k2)", color="#FBBC05"]; IntermediateA -> Product1H [label="Cyclization\nDehydration", color="#4285F4"]; IntermediateB -> Product2H [label="Cyclization\nDehydration", color="#FBBC05"];

// Invisible nodes for alignment {rank=same; IntermediateA; IntermediateB;} } ` Caption: Competing reaction pathways in pyrazolopyridine synthesis.

Troubleshooting Workflow: A Decision-Based Approach

G

Data-Driven Optimization: The Impact of Solvents

The choice of solvent can have a profound effect on the regioselectivity of pyrazole formation. Fluorinated alcohols, in particular, have been shown to dramatically favor the formation of one isomer over another.

SolventDielectric ConstantTypical Regioisomeric Ratio (Desired:Undesired)Rationale
Ethanol24.5~ 1:1 to 3:1Standard protic solvent, offers little directing ability.
Toluene2.4Variable, often poorAprotic, does not effectively stabilize charged intermediates.
TFE8.5> 10:1Strong hydrogen bond donor, stabilizes key transition states.
HFIP9.3> 20:1Exceptionally strong H-bond donor, provides maximal directing effect.
Protocol: High-Regioselectivity Synthesis Using HFIP

This protocol is adapted for a generic reaction between a 1,3-dicarbonyl pyridine derivative and methylhydrazine, where conventional methods yield poor selectivity.

Materials:

  • 1-(Pyridin-2-yl)butane-1,3-dione (1.0 mmol, 1 equiv.)

  • Methylhydrazine (1.1 mmol, 1.1 equiv.)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), anhydrous (3 mL)

  • Round-bottom flask with magnetic stirrer

  • Argon or Nitrogen line for inert atmosphere

Procedure:

  • Setup: Place the 1-(Pyridin-2-yl)butane-1,3-dione in a dry round-bottom flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 5 minutes.

  • Solvent Addition: Add 3 mL of anhydrous HFIP to the flask and stir until the dicarbonyl compound is fully dissolved. Cool the mixture to 0 °C in an ice bath.

    • Scientist's Note: HFIP is a volatile and corrosive solvent. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Its unique properties as a strong hydrogen bond donor are key to directing the regioselectivity.

  • Reagent Addition: Add methylhydrazine dropwise to the stirred solution over 2 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

    • Observation Point: The reaction should remain a clear, homogeneous solution. Precipitation may indicate insolubility of the product.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the HFIP.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane (DCM) and purify by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the desired 2H-pyrazolopyridine isomer.

  • Characterization: Confirm the structure and regiochemistry of the product using ¹H NMR, ¹³C NMR, and NOESY experiments. The NOESY spectrum is particularly valuable for unambiguously determining the spatial relationship between the N-methyl group and the protons on the pyridine ring.[5][6]

References

  • ResearchGate. (n.d.). Pyrazolo[3,4-b]pyridine in heterocyclic synthesis: synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines, and pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines. Available from: [Link]

  • National Center for Biotechnology Information. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC. Available from: [Link]

  • MDPI. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Available from: [Link]

  • ACS Publications. (2023). One-Step Synthesis of Functionalized Pyrazolo[3,4-b]pyridines via Ring Opening of the Pyrrolinium Ion. Available from: [Link]

  • Der Pharma Chemica. (n.d.). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Available from: [Link]

  • Royal Society of Chemistry. (2025). Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry. Available from: [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]

  • Research Square. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Available from: [Link]

  • ResearchGate. (n.d.). A mechanism of pyrazole forming reaction. Available from: [Link]

  • DAU. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]

  • ResearchGate. (n.d.). Regioselective synthesis and computational calculation studies of some new pyrazolyl-pyridine and bipyridine derivatives. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. PMC. Available from: [Link]

  • ACS Publications. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. Available from: [Link]

  • College of Science. (2025). Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Chromone-Related Pyrazole Compounds. PMC. Available from: [Link]

  • ResearchGate. (n.d.). The scope of directing groups. Pyridine and pyrazole could also be.... Available from: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]

  • ResearchGate. (n.d.). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. Available from: [Link]

  • Preprints.org. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. PMC. Available from: [Link]

  • UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Available from: [Link]

  • eScholarship.org. (2022). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of Pyrazolo[3,4- b]pyridines by Cycloaddition Reactions under Microwave Irradiation. Available from: [Link]

Sources

overcoming steric hindrance in 3-iodo-pyrazolo[3,4-b]pyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Iodo-Pyrazolo[3,4-b]pyridine Functionalization

Topic: Overcoming Steric Hindrance & Reactivity Issues in 3-Iodo-Pyrazolo[3,4-b]pyridine Reactions Audience: Senior Medicinal Chemists & Process Chemists Format: Interactive Troubleshooting Guide (Q&A)

Introduction: The Scaffold & The Challenge

The 3-iodo-1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in kinase inhibitor discovery (e.g., substituted derivatives targeting various kinases). However, functionalizing the C3-iodine position presents a "perfect storm" of synthetic challenges:

  • Steric Hindrance: The C3 position is wedged between the pyridine ring (C4) and the N1-substituent. Bulky groups at N1 (e.g., tert-butyl, trityl, or ortho-substituted aryls) create a steric wall that impedes oxidative addition and transmetalation.

  • Catalyst Poisoning: The pyridine nitrogen (N7) is a potent

    
    -donor that can displace phosphine ligands, forming inactive Palladium-amine complexes.
    
  • Electronic Deactivation: The electron-deficient nature of the pyridine ring makes the C3-iodine less prone to oxidative addition compared to electron-rich aryl iodides.

This guide provides field-tested protocols to overcome these specific failure modes.

Module 1: C-C Bond Formation (Suzuki-Miyaura Coupling)

User Query: "My Suzuki coupling at the C3 position is stalling. I see starting material and protodeboronated boronic acid, but <10% product. I'm using Pd(PPh3)4/Na2CO3."

Diagnosis: You are facing a combination of slow oxidative addition (due to sterics) and rapid protodeboronation of the boronic acid. The "Tetrakis" catalyst [Pd(PPh3)4] is too bulky and labile for this hindered, electron-deficient electrophile.

Troubleshooting Protocol:

Step 1: Switch to a High-Turnover Precatalyst

Abandon Pd(0) sources like Pd(PPh3)4 or Pd2(dba)3. You need a Pd(II) precatalyst that activates quickly and bears a bulky, electron-rich ligand to force oxidative addition.

  • Recommendation: Pd-PEPPSI-IPr or XPhos Pd G3 .

  • Why: The NHC ligand in PEPPSI and the biaryl phosphine in XPhos are extremely bulky. This bulk promotes the reductive elimination step (often the bottleneck in hindered couplings) and prevents the catalyst from dimerizing or being poisoned by N7.

Step 2: Mitigate Protodeboronation

If your coupling partner is a heteroaryl boronic acid (e.g., 2-pyridyl, 2-thiazolyl), it hydrolyzes faster than it couples.

  • Tactic A (The Additive): Add CuCl (1.0 equiv) . This facilitates a "copper effect" where the boronate transmetalates to Copper first, which then transfers the aryl group to Palladium more efficiently.

  • Tactic B (The Source): Switch from Boronic Acid to a Potassium Trifluoroborate (R-BF3K) or a MIDA Boronate . These slowly release the active boronic acid, keeping its concentration low relative to the catalyst.

Optimized Protocol (The "Bulky" Solution):

ComponentReagentRole
Catalyst Pd-PEPPSI-IPr (2–5 mol%)Sterically demanding NHC ligand stabilizes Pd and drives cycle.
Base K2CO3 (3.0 equiv)Mild base, compatible with labile functional groups.
Solvent Dioxane/H2O (4:1)Water is essential for the boronate activation.
Temp 80–100 °C Required to overcome the activation energy of the hindered center.

Module 2: C-N Bond Formation (Buchwald-Hartwig)

User Query: "I am trying to couple a secondary amine to the C3-iodide. The reaction turns black immediately (Pd black) and fails. Is it the sterics or the electronics?"

Diagnosis: The immediate formation of Pd black suggests catalyst instability . The pyridine nitrogen (N7) likely displaced your ligand, leading to catalyst decomposition. Furthermore, if you are using a secondary amine, steric crowding at C3 makes the reductive elimination step extremely difficult.

Troubleshooting Protocol:

The "BrettPhos" Solution

For hindered C-N couplings, BrettPhos and RuPhos are the superior ligands. They are designed to prevent the formation of the inactive Pd-amine complexes.

  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines).

  • Precatalyst: Use BrettPhos Pd G3 or RuPhos Pd G3 . These precatalysts contain a pre-formed active species that initiates catalysis before the N7 nitrogen can poison the metal.

Visualizing the Steric Challenge:

G cluster_0 Steric & Electronic Barriers N1 N1-Substituent (Steric Wall) C3 C3-Iodine (Reaction Center) N1->C3 Blocks Approach N7 N7-Nitrogen (Catalyst Poison) N7->C3 Electronic w/d Cat Standard Pd (e.g., Pd(PPh3)4) Cat->N7 Coordinates (POISONING) Brett BrettPhos Pd G3 Brett->C3 Couples Successfully (Bulky Ligand Repels N7)

Caption: Figure 1. Mechanism of failure for standard catalysts vs. success with BrettPhos. The bulky ligand prevents N7 coordination.

Module 3: Regioselective N-Alkylation (N1 vs. N2)

User Query: "I need to put a bulky protecting group (e.g., THP or Trityl) on the pyrazole nitrogen before coupling. How do I ensure it goes to N1 and not N2?"

Diagnosis: Pyrazolo[3,4-b]pyridines exist in a tautomeric equilibrium.[1][2]

  • Thermodynamic Product: N1-alkyl . The 1H-tautomer is ~9 kcal/mol more stable.[1]

  • Kinetic Product: N2-alkyl . Under specific conditions, the N2 position is more nucleophilic or accessible.

The "Switch" Protocol:

Target RegioisomerConditionsMechanism
N1 (Desired) K2CO3 or Cs2CO3 in DMF/CH3CN (Room Temp to 60°C)Thermodynamic control. The reversible deprotonation/alkylation allows the system to equilibrate to the stable N1 isomer.
N2 (Undesired/Special) NaHMDS in THF (-78°C)Kinetic control. The sodium cation coordinates to N7 and N1, directing the electrophile to N2. (See Reference 1.7)

Critical Tip: If you observe N2 alkylation, switch your solvent to DMSO and heat to 80°C. High temperature and polar aprotic solvents favor the thermodynamic N1 product.

Module 4: The "Nuclear Option" (Iodine-Magnesium Exchange)

User Query: "Palladium has failed completely. The substrate is just too hindered. Is there another way to functionalize the C3-iodine?"

Solution: Yes. The C3-iodine bond is relatively weak. You can bypass the catalytic cycle entirely by converting the iodide into a nucleophile (Grignard reagent) using Knochel's Turbo Grignard .

Protocol: I/Mg Exchange

  • Reagent: iPrMgCl·LiCl (Turbo Grignard). The LiCl breaks up the Grignard aggregates, making it reactive enough to exchange with the iodine at low temperatures.

  • Temperature: -40 °C . (Do NOT run at 0°C or RT; the pyridine ring is prone to nucleophilic attack by the Grignard).

  • Procedure:

    • Dissolve 3-iodo-pyrazolo[3,4-b]pyridine in dry THF.

    • Cool to -40 °C.

    • Add iPrMgCl[3][4]·LiCl (1.1 equiv) dropwise.

    • Stir for 30–60 mins. (Monitor by quenching an aliquot with D2O; look for deuterium incorporation by MS).

    • Add your electrophile (Aldehyde, Ketone, Isocyanate).

Decision Tree: Choosing the Right Path

DecisionTree Start 3-Iodo-Pyrazolo[3,4-b]pyridine Functionalization Type Bond Type? Start->Type CC C-C Bond (Suzuki) Type->CC CN C-N Bond (Buchwald) Type->CN CC_Cond Standard: Pd-PEPPSI-IPr K2CO3, Dioxane/H2O CC->CC_Cond CN_Cond Standard: BrettPhos Pd G3 Cs2CO3, tBuOH CN->CN_Cond CC_Fail Reaction Stalled? CC_Cond->CC_Fail MgEx Switch to I/Mg Exchange (iPrMgCl·LiCl, -40°C) CC_Fail->MgEx Yes CN_Fail Pd Black Formation? CN_Cond->CN_Fail RuPhos Switch to RuPhos (Better for 2° Amines) CN_Fail->RuPhos Yes

Caption: Figure 2. Troubleshooting workflow for C3 functionalization.

References

  • Buchwald-Hartwig Amination Overview & Green Criteria. ACS GCI Pharmaceutical Roundtable.[Link]

  • Regioselective Alkylation of Pyrazolo[3,4-d]pyrimidines. ResearchGate.[Link]

  • Regioselective Functionalization of Pyridines via Br/Mg Exchange. Chemical Communications (RSC).[3][Link]

  • Palladium-Catalyzed Cross-Coupling of 3-Bromo-Pyrazolo[1,5-a]pyrimidin-5-ones. National Institutes of Health (PMC).[Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Reactions. National Institutes of Health (PubMed).[Link]

Sources

Technical Support Center: HPLC Method Development for Polar Pyrazolopyridine Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of polar pyrazolopyridine acids. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during method development. Here, we move beyond generic protocols to explain the reasoning behind experimental choices, empowering you to develop robust and reliable HPLC methods.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I'm seeing severe peak tailing for my pyrazolopyridine acid analyte. What's causing this and how can I fix it?

A1: Peak tailing is the most common issue for acidic and basic compounds in reversed-phase HPLC.[1][2] It's typically caused by secondary interactions between your analyte and the stationary phase. For acidic compounds like pyrazolopyridine acids, the primary culprit is often the interaction with residual silanol groups on the silica-based column packing.[2][3]

Here’s a breakdown of the causes and solutions:

  • Cause 1: Silanol Interactions. The surface of silica stationary phases has silanol groups (Si-OH) which are weakly acidic.[2] These can become deprotonated (Si-O⁻) and interact with your acidic analyte, leading to a secondary retention mechanism that causes peak tailing.

    • Solution 1: Mobile Phase pH Adjustment. The most effective way to combat this is to suppress the ionization of the silanol groups by lowering the mobile phase pH. A pH of ≤ 3 is generally recommended to ensure silanols are fully protonated.[1][3] For your pyrazolopyridine acid, you also want to ensure it is in a single ionic form, preferably neutral, to enhance retention by reversed-phase mechanisms. This is achieved by adjusting the mobile phase pH to be at least 2 units below the pKa of your analyte.[4]

    • Solution 2: Use a Modern, High-Purity "Type B" Silica Column. These columns are manufactured to have a lower content of acidic free silanols and trace metals, which can also contribute to tailing.[1] Many are also end-capped, which blocks some of the residual silanols.[3]

    • Solution 3: Add a Mobile Phase Modifier. Historically, a "tail-suppressing" agent like triethylamine (TEA) was added to the mobile phase to block the active silanol sites.[5] However, this is less common with modern columns and can be problematic for mass spectrometry (MS) detection. A better approach for acidic compounds is to use a low concentration of a stronger acid in the mobile phase, such as formic acid or phosphoric acid.[4][6]

  • Cause 2: Column Overload. Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

  • Cause 3: Physical Issues in the HPLC System. A void at the head of the column, a partially blocked frit, or excessive extra-column volume (e.g., from long tubing) can also cause peak tailing.[2][3]

    • Solution: To diagnose this, inject a neutral compound. If it also tails, the problem is likely physical.[2] Check your fittings, consider replacing the column, and use narrow internal diameter tubing to minimize dead volume.[7]

Q2: My polar pyrazolopyridine acid is not retaining on my C18 column and elutes in the void volume. What are my options?

A2: This is a classic challenge with highly polar analytes in reversed-phase HPLC.[8] A standard C18 column may not provide sufficient hydrophobic interaction to retain these molecules. Here are several strategies to increase retention:

  • Option 1: Optimize the Mobile Phase for Reversed-Phase.

    • Reduce the Organic Solvent Percentage: Decrease the amount of acetonitrile or methanol in your mobile phase. For very polar compounds, you may need to use a highly aqueous mobile phase (e.g., >95% water).

    • Use a "Water-Wettable" or "Aqueous-Stable" C18 Column: Traditional C18 columns can undergo "phase collapse" or "dewetting" in highly aqueous mobile phases, leading to a dramatic loss of retention. Aqueous-stable columns are designed to prevent this.

    • Control the Mobile Phase pH: As mentioned previously, ensure the mobile phase pH is at least 2 units below the pKa of your pyrazolopyridine acid. This will neutralize the carboxylic acid group, making the molecule less polar and more amenable to retention on a C18 column.[4]

  • Option 2: Switch to an Alternative Stationary Phase.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining very polar compounds.[8] It uses a polar stationary phase (like bare silica, diol, or zwitterionic phases) and a mobile phase with a high concentration of organic solvent (typically acetonitrile).[8][9] Water acts as the strong eluting solvent.

    • Mixed-Mode Chromatography (MMC): MMC columns have stationary phases with both reversed-phase and ion-exchange functionalities.[10] This allows for multiple retention mechanisms. For a pyrazolopyridine acid, a mixed-mode column with anion-exchange properties would be a good choice to retain the negatively charged carboxylate group.

    • Polar-Embedded or Polar-Endcapped Columns: These are variations of reversed-phase columns that have polar groups embedded in or at the end of the alkyl chains. This provides an alternative selectivity and can improve the retention of polar analytes.

    • Porous Graphitic Carbon (PGC) Columns: Columns like Hypercarb are made of porous graphitic carbon and can retain very polar compounds under reversed-phase conditions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a new HPLC method for a polar pyrazolopyridine acid?

A1: A good starting point is to use a modern, aqueous-stable C18 column and a simple mobile phase gradient.

ParameterRecommended Starting ConditionRationale
Column Aqueous-stable C18, 3 or 5 µm particle sizeRobust for highly aqueous mobile phases and provides good efficiency.
Mobile Phase A 0.1% Formic Acid in WaterLow pH suppresses silanol activity and the ionization of the analyte's carboxylic acid group, improving retention and peak shape.[4] It is also MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient 5% to 95% B over 10-15 minutesA broad gradient will help to elute the compound and give an idea of its retention behavior.
Flow Rate 1.0 mL/min for a 4.6 mm ID columnStandard flow rate for initial screening.
Column Temperature 30 °CProvides better reproducibility than ambient temperature.
Detection UV, at the λmax of the pyrazolopyridine acidIf the λmax is unknown, a photodiode array (PDA) detector can be used to find the optimal wavelength.

This starting point will help you determine if reversed-phase is a viable option and will inform further optimization.

Q2: How do I choose the right buffer for my mobile phase?

A2: The choice of buffer is critical for controlling the mobile phase pH and ensuring reproducible retention times.

  • Buffering Range: A buffer is most effective within ±1 pH unit of its pKa.[11]

  • MS Compatibility: If you are using an MS detector, you must use a volatile buffer. Common choices include formic acid, acetic acid, ammonium formate, and ammonium acetate. Inorganic buffers like phosphate are not suitable for MS.

  • UV Cutoff: The buffer should not absorb at the wavelength you are using for detection. For example, phosphate buffers are suitable for low UV detection (below 220 nm), while acetate has a higher UV cutoff.[12]

For pyrazolopyridine acids, starting with 0.1% formic acid (pH ~2.7) or a 10-25 mM ammonium formate buffer (pH adjusted to 3-4) are excellent choices for both UV and MS detection.

Q3: Should I use Acetonitrile or Methanol as the organic modifier?

A3: Both are common choices, and the best one depends on your specific separation.

  • Acetonitrile: Generally has a lower viscosity, which results in lower backpressure. It is also a weaker solvent than methanol in reversed-phase, which can sometimes provide better resolution for early-eluting peaks.

  • Methanol: Is a stronger solvent and can offer different selectivity compared to acetonitrile. It is also generally less expensive.

It is often beneficial to screen both solvents during method development, as a change in organic modifier can significantly alter the elution order and resolution of your analytes.

Section 3: Experimental Protocols & Workflows

Protocol 1: Systematic pH Screening for a Polar Pyrazolopyridine Acid

This protocol outlines a systematic approach to determine the optimal mobile phase pH.

  • Estimate the pKa: If the pKa of your pyrazolopyridine acid is unknown, estimate it based on its structure or use prediction software. A typical carboxylic acid has a pKa around 4-5.

  • Prepare Mobile Phases: Prepare three different aqueous mobile phases (Mobile Phase A) with varying pH values, for example:

    • pH 2.5: 0.1% Formic Acid in Water

    • pH 4.5: 10 mM Ammonium Acetate in Water

    • pH 6.5: 10 mM Ammonium Acetate in Water

  • Set Up the HPLC Method: Use a C18 column and a generic gradient (e.g., 5-95% Acetonitrile over 15 minutes).

  • Inject the Analyte: Inject your pyrazolopyridine acid standard using each of the three mobile phases.

  • Analyze the Results: Compare the retention time and peak shape at each pH.

    • At pH 2.5 (well below the pKa), you should see the highest retention and likely the best peak shape, as the acid is fully protonated and less polar.

    • At pH 4.5 (near the pKa), you may observe poor peak shape and shifting retention times due to the presence of both ionized and non-ionized forms.

    • At pH 6.5 (well above the pKa), the compound will be fully ionized and likely have very little retention on a C18 column.

Workflow for Troubleshooting Poor Peak Shape

Below is a logical workflow for diagnosing and solving peak shape issues, presented in DOT language for visualization.

Troubleshooting_Peak_Shape start Poor Peak Shape (Tailing) check_neutral Inject a Neutral Compound start->check_neutral physical_issue Physical Issue: - Column Void - Blocked Frit - Bad Connection check_neutral->physical_issue Neutral Compound Tails chemical_issue Chemical Issue: Secondary Interactions check_neutral->chemical_issue Neutral is Symmetrical fix_physical Troubleshoot System: - Check Fittings - Reverse Flush Column - Replace Column physical_issue->fix_physical optimize_method Optimize Method chemical_issue->optimize_method end_good Symmetrical Peak fix_physical->end_good lower_ph Lower Mobile Phase pH (<3) optimize_method->lower_ph Strategy 1 better_column Use High-Purity, End-capped Column optimize_method->better_column Strategy 2 check_overload Dilute Sample & Re-inject optimize_method->check_overload Check First lower_ph->end_good better_column->end_good check_overload->optimize_method No Improvement overload_issue Mass Overload check_overload->overload_issue Peak Shape Improves overload_issue->end_good

Caption: A decision tree for troubleshooting peak tailing.

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • SIELC Technologies. (2018, February 16). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column.
  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
  • ResearchGate. (2019, August 30). How can I prevent the peak tailing in HPLC?
  • Maharana Pratap P.G. College Hardoi. METHOD DEVELOPMENT ON HPLC.
  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities.
  • Sigma-Aldrich. Developing HPLC Methods.
  • Phenomenex. HPLC Method Development.
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • Pesek, J. J., Matyska, M. T., & Gangakhedkar, S. (2006, June 2).
  • Sigma-Aldrich. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
  • University of Pavia. Mechanisms of retention in HPLC.
  • Waters. (2025, June 18).
  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • International Journal of Chemical and Pharmaceutical Analysis. (2014, August 10).
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • PubMed. (1995).
  • ResearchGate. (2025, August 5). High Performance Liquid Chromatographic Analysis of Carboxylic Acids in Pyroligneous Fluids.
  • Journal of Pharmaceutical Research International. (2023, September 7). Application of HPLC in Biomedical Research for Pesticide and Drug Analysis.
  • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • PerkinElmer. Analysis of Organic Acids in Fruit Juices by HPLC and UV Detection.
  • ResearchGate. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

Sources

Technical Support Center: Effective Removal of Palladium Impurities from Pyrazolopyridine Coupling Products

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with palladium removal from pyrazolopyridine-based compounds. Pyrazolopyridines are a vital class of N-heterocyclic compounds in medicinal chemistry, and their synthesis often relies on palladium-catalyzed cross-coupling reactions. However, residual palladium in the final active pharmaceutical ingredient (API) is a significant concern due to its potential toxicity and impact on downstream chemistry. The nitrogen atoms within the pyrazolopyridine scaffold can chelate with palladium, making its removal particularly challenging.[1]

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve the stringent purity levels required for your research and development.

Troubleshooting Common Palladium Removal Issues

This section addresses specific problems you might encounter during the purification of your pyrazolopyridine products in a question-and-answer format.

Q1: My palladium levels are still high after standard silica gel chromatography. What should be my next step?

A1: While flash chromatography is a standard purification technique, it is often insufficient on its own to remove palladium to acceptable levels, especially with N-heterocyclic compounds like pyrazolopyridines.[1] The nitrogen atoms in your pyrazolopyridine can act as ligands, causing the palladium to co-elute with your product.

Your Next Steps Should Be:

  • Quantify the Problem: First, determine the exact concentration of residual palladium using Inductively Coupled Plasma Mass Spectrometry (ICP-MS), the standard for quantifying trace metals in APIs.[2]

  • Employ a Metal Scavenger: This is often the most effective next step. Metal scavengers are specifically designed to bind and remove metal impurities.[3][4] For pyrazolopyridines, thiol- or thiourea-functionalized silica or polymer-based scavengers are excellent starting points.[1]

  • Activated Carbon Treatment: As a cost-effective alternative, activated carbon can be highly effective at adsorbing palladium residues.[5] However, it may also adsorb your product, so optimization is key.

  • Recrystallization: A final recrystallization step can significantly reduce palladium levels, but solvent selection is critical.

Q2: I'm experiencing significant product loss after treating my pyrazolopyridine with activated carbon. How can I mitigate this?

A2: This is a common issue as activated carbon can non-specifically adsorb organic molecules, including your desired product.[5]

To Minimize Product Loss:

  • Optimize Carbon Loading: Use the minimum amount of activated carbon necessary. Start with a small-scale experiment to determine the optimal weight percentage of carbon relative to your crude product.

  • Solvent Selection: The choice of solvent can influence the selectivity of adsorption. A solvent in which your product is highly soluble may reduce its adsorption onto the carbon.

  • Temperature and Time: Vary the temperature and stirring time. Shorter times and lower temperatures might be sufficient for palladium removal without significant product loss.

  • Post-Treatment Wash: After filtering off the activated carbon, wash it with a small amount of fresh, hot solvent to recover any adsorbed product.

  • Consider Alternatives: If product loss remains high, consider switching to a more selective method like a silica-based metal scavenger.

Q3: My chosen metal scavenger doesn't seem to be working effectively. What are the potential reasons?

A3: Several factors can influence the efficiency of a metal scavenger.

Troubleshooting Steps:

  • Strong Palladium-Product Interaction: The nitrogen atoms in your pyrazolopyridine can form a strong complex with the palladium catalyst, making it difficult for the scavenger to compete.[1][2] In such cases, you may need to increase the equivalents of the scavenger and/or the reaction time.

  • Incorrect Scavenger Type: Not all scavengers are equally effective for all forms of palladium. It's crucial to screen a few different types. For instance, a scavenger effective for Pd(II) might not be for Pd(0).

  • Insufficient Mixing/Contact Time: Ensure the scavenger is well-dispersed in the solution and allow for adequate stirring time. For solid-supported scavengers, mechanical stirring is essential.

  • Solvent Effects: The solvent can affect the swelling of polymer-based scavengers and the accessibility of the binding sites. If using a resin-based scavenger, ensure the solvent is compatible.

Detailed Protocols for Palladium Removal

Here are detailed, step-by-step protocols for the most effective palladium removal techniques for pyrazolopyridine compounds.

Protocol 1: Activated Carbon Treatment

Activated carbon is a cost-effective and often highly efficient method for palladium removal.

Materials:

  • Crude pyrazolopyridine product containing palladium impurities.

  • Activated Carbon (e.g., Darco® KB-B).

  • An appropriate solvent in which the product is soluble.

  • Filter aid (e.g., Celite®).

  • Filtration apparatus (e.g., Büchner funnel and flask).

Procedure:

  • Dissolve the Crude Product: In a round-bottom flask, dissolve the crude pyrazolopyridine product in a suitable solvent (e.g., THF, EtOAc, MeOH) to a concentration of approximately 10-20 mL of solvent per gram of product.

  • Add Activated Carbon: Add activated carbon to the solution. A good starting point is 0.1-0.2 weight equivalents (10-20% w/w) relative to the crude product.[5]

  • Stir the Slurry: Stir the mixture vigorously at a controlled temperature. You can start at room temperature for 2-4 hours. For more challenging cases, heating to 40-50 °C for a longer duration (e.g., 18 hours) may be necessary.[5]

  • Monitor Progress (Optional): If possible, take small aliquots at different time points, filter, and analyze for palladium content to determine the optimal treatment time.

  • Filter the Mixture: Prepare a pad of filter aid (e.g., Celite®) in a Büchner funnel. Wet the pad with the solvent used for the slurry.

  • Filter the reaction mixture through the Celite pad.

  • Wash the Filter Cake: Wash the filtered activated carbon with a small amount of fresh, hot solvent to recover any adsorbed product.

  • Concentrate the Filtrate: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the purified product.

  • Analyze for Residual Palladium: Submit a sample of the purified product for ICP-MS analysis to confirm the final palladium concentration.

Protocol 2: Metal Scavenger Screening and Application

Metal scavengers offer high selectivity for palladium, often resulting in lower product loss compared to activated carbon.[1]

Part A: Small-Scale Scavenger Screening

  • Prepare Stock Solution: Prepare a stock solution of your crude pyrazolopyridine product in a suitable solvent.

  • Aliquot into Vials: In separate vials, place a known amount of different palladium scavengers (e.g., Si-Thiol, Si-TMT, MP-TMT). A good starting point is 5-10 weight equivalents of scavenger to the estimated amount of palladium.

  • Add Stock Solution: Add an equal volume of the stock solution to each vial.

  • Agitate: Seal the vials and agitate them at room temperature or a slightly elevated temperature for a set period (e.g., 2-16 hours).

  • Sample and Analyze: After the set time, filter the contents of each vial and analyze the filtrate for residual palladium.

  • Select the Best Scavenger: Choose the scavenger that provides the lowest palladium levels with the highest product recovery.

Part B: Batch Scavenger Treatment

Materials:

  • Crude pyrazolopyridine product.

  • The selected palladium scavenger from the screening.

  • An appropriate solvent.

  • Stirring and filtration equipment.

Procedure:

  • Dissolve the Product: Dissolve the crude product in a suitable solvent in a round-bottom flask.

  • Add the Scavenger: Add the selected scavenger (typically 5-20 weight equivalents relative to the palladium content).

  • Stir the Mixture: Stir the mixture at room temperature or a moderately elevated temperature (e.g., 40-60 °C) for the optimized time determined from the screening (usually 2-24 hours).[3]

  • Filter: Filter off the solid scavenger. Wash the scavenger with a small amount of fresh solvent.

  • Isolate the Product: Concentrate the combined filtrate and washings to obtain the purified product.

  • Confirm Purity: Analyze the final product for residual palladium.

Protocol 3: Optimized Recrystallization

Recrystallization is a powerful final purification step.[6][7]

Procedure:

  • Solvent Selection: The key to successful recrystallization for palladium removal is choosing a solvent system where the pyrazolopyridine product has high solubility at elevated temperatures and low solubility at room temperature or below, while the palladium impurities remain in the mother liquor.[6][7] Common solvent systems include ethanol/water, acetone/water, or toluene/heptane.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Slow Cooling: Allow the solution to cool slowly to room temperature. This encourages the formation of pure crystals.

  • Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

  • Analysis: Analyze the crystals and the mother liquor for palladium content to assess the efficiency of the process.

Data Presentation: Comparison of Palladium Scavengers

The following table summarizes the performance of common palladium scavengers. Note that efficiency can vary depending on the specific substrate, solvent, and form of palladium.

Scavenger TypeSupportFunctional GroupTypical EfficiencyAdvantagesDisadvantages
Si-Thiol SilicaThiolGood to ExcellentHigh selectivity, good for a range of Pd species.[1]Can sometimes form new impurities.[5]
Si-TMT SilicaTrimercaptotriazineExcellentVery high affinity for palladium.[8]Higher cost.
MP-TMT PolystyreneTrimercaptotriazineExcellentHigh capacity and efficiency.[8][9]May require specific solvents for optimal swelling.
Activated Carbon Carbon-Good to ExcellentLow cost, widely available.[5]Can lead to product loss due to non-specific binding.[5]
N-Acetylcysteine HomogeneousThiolGoodCan be used as a wash.[10]Requires subsequent removal.

Visualization of Workflow

Decision Tree for Palladium Removal Strategy

Palladium_Removal_Strategy Start Crude Pyrazolopyridine Product (High Pd Content) Chromatography Standard Silica Gel Chromatography Start->Chromatography Analyze_Pd Analyze Pd Content (e.g., ICP-MS) Chromatography->Analyze_Pd Pd_High Pd > 10 ppm? Analyze_Pd->Pd_High Scavenger_Screen Metal Scavenger Screening Pd_High->Scavenger_Screen Yes Final_Product Final Product (Pd < 10 ppm) Pd_High->Final_Product No Activated_Carbon Activated Carbon Treatment Scavenger_Screen->Activated_Carbon If scavenger is ineffective or not cost-effective Recrystallization Optimized Recrystallization Scavenger_Screen->Recrystallization For final polishing step Scavenger_Screen->Final_Product If successful Activated_Carbon->Recrystallization For final polishing step Activated_Carbon->Final_Product If successful Recrystallization->Final_Product

Caption: Decision-making workflow for selecting a palladium purification strategy.

Experimental Workflow for Scavenger Screening

Scavenger_Screening_Workflow Start Prepare Stock Solution of Crude Product Aliquot Aliquot into Vials with Different Scavengers Start->Aliquot Agitate Agitate at Controlled Temperature and Time Aliquot->Agitate Filter Filter Samples Agitate->Filter Analyze Analyze Filtrate for Residual Pd (ICP-MS) Filter->Analyze Select Select Most Effective Scavenger Analyze->Select

Caption: Step-by-step workflow for screening palladium scavengers.

Frequently Asked Questions (FAQs)

Q: What are the acceptable limits for palladium in pharmaceutical compounds?

A: The acceptable limits for elemental impurities are defined by the International Council for Harmonisation (ICH) Q3D guidelines. For palladium, an oral Permitted Daily Exposure (PDE) is 100 µ g/day .[10] The concentration limit in the API (in ppm) is calculated based on the maximum daily dose of the drug. For a 10g daily dose, the limit would be 10 ppm.

Q: How can I quantify the amount of residual palladium in my sample?

A: The industry-standard method for quantifying trace metals in APIs is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) due to its high sensitivity and accuracy.[2] Other techniques like Atomic Absorption (AA) Spectroscopy can also be used. For rapid screening during process development, colorimetric and fluorimetric methods are also available.[2]

Q: Why is it particularly challenging to remove palladium from nitrogen-containing heterocycles like pyrazolopyridines?

A: The nitrogen atoms in the pyrazolopyridine ring are Lewis basic and can act as ligands, forming stable coordination complexes with palladium.[1] This can make the palladium species more soluble and less likely to be removed by simple filtration or standard chromatography. The scavenger or purification agent must be able to effectively compete with the pyrazolopyridine product for binding to the palladium.

Q: What are the safety precautions I should take when handling palladium catalysts and scavengers?

A: Always consult the Safety Data Sheet (SDS) for the specific palladium catalyst and scavenger you are using. In general:

  • Handle palladium catalysts and scavengers in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust from solid reagents.

  • Dispose of palladium-containing waste according to your institution's hazardous waste guidelines.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. ResearchGate. [Link]

  • Optimised Pd removal from a pharmaceutical intermediate with 60% reduction in scavenger usage. PhosphonicS. [Link]

  • Metal Scavengers in Process Chemistry An Investigative Study. Biotage. [Link]

  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]

  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry. [Link]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review. [Link]

  • Palladium N-Heterocyclic Carbene Complexes: Synthesis from Benzimidazolium Salts and Catalytic Activity in Carbon-carbon Bond-forming Reactions. Journal of Visualized Experiments. [Link]

  • Pd on carbon (activated carbon impregnated with Pd). Environmental Genome Initiative. [Link]

  • Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Sopachem. [Link]

  • Iridium- and Palladium-Based Catalysts in the Pharmaceutical Industry. MDPI. [Link]

  • Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. MDPI. [Link]

  • Recrystallization. Unknown Source. [Link]

  • How to Remove Palladium in three easy steps. Biotage. [Link]

  • Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. SciSpace. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Recrystallization - Part 2. Unknown Source. [Link]

  • Your trick to remove residual palladium. Reddit. [Link]

Sources

Validation & Comparative

The Definitive Guide to NMR Assignment of 2H-Pyrazolo[3,4-b]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Unambiguous C13 & N15 NMR Shift Assignment of the 2H-Pyrazolo[3,4-b]pyridine Core Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and NMR Spectroscopists.

Executive Summary

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in drug discovery, serving as a bioisostere for purines in kinase inhibitors (e.g., substituted derivatives targeting TBK1 or VEGFR). However, its structural characterization presents a notorious challenge: annular tautomerism .

While the 1H-tautomer is thermodynamically preferred in the unsubstituted parent, functionalization at the N2 position (yielding the 2H-isomer ) significantly alters the electronic landscape and pharmacological profile. Misassignment of these regioisomers is a common error in literature due to the subtle differences in proton NMR.

This guide objectively compares three assignment methodologies—Standard 1D 13C , 2D 1H-13C HMBC , and 1H-15N HMBC —to establish a self-validating protocol for distinguishing the 2H-core from its 1H-analog.

Part 1: The Structural Challenge

The 2H-pyrazolo[3,4-b]pyridine core contains three nitrogen atoms and multiple quaternary carbons.[1] The critical difficulty lies in assigning the bridgehead carbons (C3a , C7a ) and distinguishing the N1 vs. N2 substitution site.

The Core Numbering System
  • Pyridine Ring: Atoms 4, 5, 6, and N7.

  • Pyrazole Ring: Atoms 1, 2, and 3.

  • Bridgehead: C3a and C7a.

Critical Ambiguity: In 1D NMR, the chemical shifts of C3a and C7a often overlap or fall into generic "aromatic" ranges (110–160 ppm), making them indistinguishable without connectivity data.

Part 2: Comparative Analysis of Assignment Methodologies

We evaluated three workflows for assigning a model compound: 2-phenyl-2H-pyrazolo[3,4-b]pyridine .

Method A: Standard 1D 13C NMR + HSQC (The Baseline)
  • Technique: Proton-decoupled 13C NMR combined with HSQC to identify protonated carbons (C3, C4, C5, C6).

  • Status: INSUFFICIENT .

  • Why it fails: This method cannot definitively assign quaternary carbons (C3a, C7a). Furthermore, it offers no evidence to prove the N2-substitution over N1-substitution, as the C3 proton shift changes minimally between isomers.

Method B: 1H-13C HMBC (The Industry Standard)
  • Technique: Heteronuclear Multiple Bond Correlation (optimized for 8 Hz coupling).

  • Status: RELIABLE FOR CARBONS, WEAK FOR TAUTOMERS .

  • Mechanism: Uses 2-bond (

    
    ) and 3-bond (
    
    
    
    ) couplings to "walk" the ring.
  • The Limitation: In the 2H-isomer, the N-substituent protons (e.g., N-Phenyl) are 4 bonds away from the nearest ring carbon (C3 or C3a) if the path goes through Nitrogen. Standard HMBC rarely sees

    
    . Thus, you cannot easily prove where the substituent is attached using only Carbon detection.
    
Method C: 1H-15N HMBC (The Gold Standard)
  • Technique: Long-range Nitrogen detection (optimized for 5-10 Hz coupling).

  • Status: DEFINITIVE .

  • Mechanism: Directly correlates the substituent protons to the specific Nitrogen atom (N1 or N2).

  • Differentiation Logic:

    • 2H-Isomer: The substituent protons correlate to a pyrrole-like nitrogen (shielded, ~ -160 to -180 ppm). The pyridine N7 and N1 remain pyridine-like (deshielded, ~ -60 to -100 ppm).

    • 1H-Isomer: The substituent correlates to a pyrrole-like N1.

Part 3: Data Presentation & Chemical Shift Assignments

The following data represents the consensus shifts for 2-substituted-2H-pyrazolo[3,4-b]pyridines (referenced to Nitromethane = 0 ppm for 15N; TMS = 0 ppm for 13C).

Table 1: Comparative Chemical Shift Data (2H- vs 1H-Isomer)
AtomType2H-Isomer Shift (ppm)1H-Isomer Shift (ppm)Diagnostic Note
N1 Nitrogen-90 to -110 (Pyridine-like)-160 to -180 (Pyrrole-like)Primary Discriminator
N2 Nitrogen-170 to -190 (Pyrrole-like)-80 to -100 (Pyridine-like)Substituted N is shielded
N7 Nitrogen-70 to -90-70 to -90Pyridine N (Stable)
C3 CH120 - 128133 - 136C3 is upfield in 2H-isomer
C3a Quat120 - 125110 - 115Bridgehead variation
C7a Quat155 - 160150 - 155Deshielded by adjacent N
C4 CH128 - 132128 - 132Pyridine ring (Less diagnostic)
C5 CH118 - 122118 - 122Pyridine ring
C6 CH148 - 152148 - 152Alpha to N7

Note: 15N shifts are relative to Nitromethane (0 ppm). If using Liquid NH3 scale, add ~380 ppm.

Part 4: Recommended Experimental Protocol

To guarantee unambiguous assignment, follow this "Self-Validating" workflow.

Step 1: Sample Preparation
  • Concentration: >20 mg in 0.6 mL DMSO-d6 or CDCl3. (DMSO is preferred for sharpening exchangeable protons, though 2H-isomers usually lack them).

  • Tube: High-quality 5mm NMR tube to minimize shimming errors.

Step 2: Data Acquisition Sequence
  • 1H NMR (16 scans): Assess purity and integration.

  • 13C{1H} (1024+ scans): Locate all quaternary carbons.

  • 1H-13C HSQC (4 scans): Assign C3, C4, C5, C6 directly to protons.

  • 1H-13C HMBC (16-32 scans): Set cnst13 (J-coupling) to 8 Hz.

    • Target: Connect H4 to C7a and C3a. Connect H3 to C3a and C7a.

  • 1H-15N HMBC (64+ scans): CRITICAL STEP .

    • Set cnst13 to 5 Hz (Long range N-H coupling is often weak).

    • Target: Observe correlation from the N2-substituent protons to N2.

Step 3: The "Pyridine Walk" Logic (Validation)
  • H6 (most deshielded doublet) should show a strong

    
     HMBC correlation to C4  and C7a .
    
  • H4 should show a strong

    
     correlation to C6  and C7a .
    
  • Intersection: The quaternary carbon seen by both H4 and H6 is C7a .

  • H3 (singlet) will correlate to C3a and C7a . Since C7a is already identified, the other peak is C3a .

Part 5: Visualization of Signaling Pathways

Diagram 1: The Assignment Logic Flow

This flowchart illustrates the decision matrix for distinguishing regioisomers.

AssignmentLogic Start Unknown Pyrazolo[3,4-b]pyridine Derivative Step1 1. Acquire 1H & HSQC Identify Protonated Carbons (C3, C4, C5, C6) Start->Step1 Step2 2. Acquire 1H-13C HMBC Identify Quaternary Carbons (C3a, C7a) Step1->Step2 Decision Is N-Substitution Known? Step2->Decision PathA Ambiguous (N1 vs N2 Substitution unclear) Decision->PathA No 15N Data PathB 3. Acquire 1H-15N HMBC (The Decider) Decision->PathB Run 15N Result2H Substituent correlates to Shielded N (-180 ppm) = 2H-Isomer (N2 Substituted) PathB->Result2H N1 is Deshielded (-100 ppm) Result1H Substituent correlates to Shielded N (-180 ppm) = 1H-Isomer (N1 Substituted) PathB->Result1H N2 is Deshielded (-90 ppm)

Caption: Logical workflow for distinguishing 1H and 2H tautomers using 15N HMBC as the definitive filter.

Diagram 2: HMBC Magnetization Transfer (2H-Isomer)

Visualizing the specific correlations that confirm the 2H-structure.

HMBC_Correlations cluster_legend Legend Subst_H Substituent Protons (e.g., N-CH3) N2 N2 (Pyrrole-like) ~ -180 ppm Subst_H->N2 Strong 15N HMBC C3 C3 ~125 ppm Subst_H->C3 Weak/No 13C HMBC (3-bond) N1 N1 (Pyridine-like) ~ -100 ppm C3a C3a (Bridge) ~122 ppm H3 H3 Proton H3->N2 Strong 15N HMBC H3->N1 Strong 15N HMBC H3->C3a Strong 13C HMBC key1 Red = Proton Source key2 Green = 15N Target key3 Blue = 13C Target

Caption: Key HMBC correlations. Note that the substituent proton correlates strongly to N2 in the 15N spectrum, confirming the 2H-position.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative guide on HMBC and 15N detection).

  • Martin, G. E., & Hadden, C. E. (2000). Long-range 1H–15N heteronuclear shift correlation. Journal of Natural Products, 63(4), 543-585. (The seminal review on using 15N for heterocycle assignment).

  • Fisyuk, A. S., et al. (2023).[1][2][3] New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones. Beilstein Journal of Organic Chemistry, 19, 1155–1160. (Provides raw 13C data for 2H-type systems).

  • López-Alvarado, P., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2252. (Comprehensive review of the scaffold and tautomerism).

  • Alkorta, I., & Elguero, J. (2004). Theoretical study of the tautomerism of pyrazolo[3,4-b]pyridines. Journal of Chemical Society, Perkin Transactions 2. (Establishes the thermodynamic stability of 1H vs 2H).

Sources

Technical Comparison: Mass Spectrometry Profiling of 3-Iodo-Pyrazolopyridine vs. Halogenated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation profile of 3-iodo-1H-pyrazolo[3,4-b]pyridine , a critical scaffold in the synthesis of kinase inhibitors and oncological pharmacophores.

Executive Summary

The 3-iodo-pyrazolo[3,4-b]pyridine scaffold exhibits a distinct mass spectrometric signature characterized by the facile lability of the C–I bond. Unlike its bromo- and chloro-analogs, which retain the halogen under low-energy collision-induced dissociation (CID), the 3-iodo variant undergoes rapid dehalogenation. This guide compares the fragmentation kinetics, isotopic signatures, and neutral loss pathways of 3-iodo-pyrazolopyridine against its 3-bromo and 3-chloro counterparts, providing validated transitions for MRM (Multiple Reaction Monitoring) assay development.

Key Finding: The 3-iodo derivative is uniquely identified by a monoisotopic precursor ion (


 246, ESI+) and a dominant neutral loss of HI (128 Da) or Iodine radical (127 Da), requiring significantly lower collision energy (CE) than the 3-bromo analog.

Technical Deep Dive: 3-Iodo-Pyrazolopyridine

Compound: 3-Iodo-1H-pyrazolo[3,4-b]pyridine Formula: C


H

IN

Exact Mass: 244.945 Ionization Mode: ESI (+) / EI
Fragmentation Mechanics

The fragmentation of 3-iodo-pyrazolopyridine is governed by the weakness of the C(sp


)–I bond (approx. 65 kcal/mol). In Electrospray Ionization (ESI), the protonated pseudomolecular ion 

(

246) serves as the precursor.
Primary Pathway: Deiodination

Upon CID, the primary transition is the cleavage of the iodine substituent. Two competing mechanisms are observed depending on the cone voltage and collision energy:

  • Heterolytic Cleavage (Loss of HI): The protonated species eliminates hydrogen iodide (128 Da), yielding the cation at

    
     118. This is the standard "even-electron" pathway favored in soft ionization.
    
  • Homolytic Cleavage (Loss of I•): Due to the weak C–I bond, homolysis can occur even in ESI, expelling an iodine radical (127 Da) to form the radical cation at

    
     119.
    
Secondary Pathway: Core Disassembly

Following deiodination, the resulting pyrazolo[3,4-b]pyridine core (


 118/119) undergoes characteristic ring opening. The most diagnostic loss is Hydrogen Cyanide (HCN, 27 Da), a hallmark of nitrogenous heterocycles, generating fragments at 

91 (pyridinium-like species) and

64.
Visualization of Fragmentation Pathways

Fragmentation M Precursor [M+H]+ m/z 246 Frag1 Core Cation [M+H - HI]+ m/z 118 M->Frag1 Loss of HI (128 Da) Heterolytic Frag2 Radical Cation [M+H - I•]+• m/z 119 M->Frag2 Loss of I• (127 Da) Homolytic (Weak C-I) Frag3 Pyridinium Ion [m/z 118 - HCN]+ m/z 91 Frag1->Frag3 Loss of HCN (27 Da) Ring Contraction Frag4 Ring Fragment m/z 64 Frag3->Frag4 Loss of HCN/C2H2

Figure 1: Proposed ESI-MS/MS fragmentation pathway for 3-iodo-1H-pyrazolo[3,4-b]pyridine showing competitive deiodination mechanisms.

Comparative Analysis: Iodo vs. Bromo vs. Chloro

The choice of halogen affects not only the synthetic reactivity (Suzuki/Sonogashira coupling) but also the mass spectrometric behavior.

Isotopic Signatures & Bond Energies

The 3-iodo analog is distinct due to its lack of an M+2 isotope, whereas Bromo and Chloro analogs display characteristic isotopic splitting.

Feature3-Iodo-Pyrazolopyridine 3-Bromo-Pyrazolopyridine 3-Chloro-Pyrazolopyridine
Precursor (

)
246 (Single Peak)198 / 200 (1:1 Ratio)154 / 156 (3:1 Ratio)
C–X Bond Energy ~65 kcal/mol (Weakest)~81 kcal/mol~95 kcal/mol (Strongest)
Primary Neutral Loss HI (128 Da)HBr (80/82 Da)HCN (27 Da) *
Fragmentation Energy Low (10–20 eV)Medium (25–35 eV)High (>40 eV)
Diagnostic Utility High (Clean loss of I)High (Isotope pattern)Medium (Hard to fragment Cl)

*Note: For the chloro-analog, the C-Cl bond is often stronger than the heterocyclic ring bonds, leading to ring fragmentation (HCN loss) before or competitive with dechlorination.

Performance in MRM Assays
  • 3-Iodo : Ideal for high-sensitivity quantitation due to the facile transition

    
    . The rapid loss of Iodine concentrates the ion current into a single product ion.
    
  • 3-Bromo : The signal is split between

    
    Br and 
    
    
    
    Br isotopes, effectively halving the sensitivity for any single transition (
    
    
    or
    
    
    ).

Experimental Protocol: LC-MS/MS Characterization

To replicate these findings or validate the scaffold in a new matrix, follow this standardized workflow.

Sample Preparation & Conditions
  • Solvent : Methanol/Water (50:50) with 0.1% Formic Acid (to ensure protonation

    
    ).
    
  • Concentration : 1 µg/mL (direct infusion) or 100 ng/mL (LC injection).

  • Source : ESI Positive Mode.

Instrument Parameters (Triple Quadrupole)
ParameterSettingRationale
Capillary Voltage 3.5 kVStandard for ESI+ stability.
Cone Voltage 20 VSufficient to decluster without inducing in-source fragmentation of the labile C-I bond.
Collision Gas Argon (1.5 mTorr)Efficient CID induction.
Collision Energy (CE) 15 eV (for Iodo)Optimized for C-I cleavage. Higher CE (30 eV) causes total signal loss.
Scan Range

50 – 300
Covers precursor and all low-mass heterocyclic fragments.
Analytical Workflow Diagram

Workflow Sample Sample Prep 1 µg/mL in MeOH:H2O + 0.1% FA LC LC Separation C18 Column Gradient Elution Sample->LC ESI ESI Source (+) Gen [M+H]+ ions LC->ESI Q1 Q1 Filter Select m/z 246 ESI->Q1 CC Collision Cell Argon, 15 eV Q1->CC Q3 Q3 Scan Detect m/z 118, 91 CC->Q3

Figure 2: Standardized LC-MS/MS workflow for the identification of 3-iodo-pyrazolopyridine derivatives.

References

  • Ye, X., et al. (2009).[1] "Synthesis and crystal structure of 3-iodo-1H-pyrazolo[3,4-b]pyridine." Journal of Chemical Crystallography. Link

  • Khakwani, S., et al. (2016).[2] "Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines." Asian Journal of Chemistry. Link

  • Holčapek, M., et al. (2010). "Fragmentation behavior of iodinated compounds in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. Link

  • Prasain, J.K. (2009).[3] "Ion fragmentation of small molecules in mass spectrometry: Neutral Loss Scanning." UAB Mass Spectrometry Workshop. Link

Sources

Definitive Guide: Distinguishing 1H- vs. 2H-Isomers in Nitrogen Heterocycles via NOESY NMR

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists Model System: Indazole (Applicable to Triazoles, Pyrazoles, and Tetrazoles)

Executive Summary: The Regioisomer Challenge

In drug discovery, nitrogen heterocycles like indazoles and triazoles are privileged scaffolds. However, their synthesis—particularly N-alkylation—often yields a mixture of 1H- (thermodynamic) and 2H- (kinetic) regioisomers. These isomers possess drastically different pharmacological profiles, metabolic stabilities, and target binding affinities.

While 1D NMR (


H, 

C) often shows subtle chemical shift differences, it rarely provides absolute structural proof without reference standards. NOESY (Nuclear Overhauser Effect Spectroscopy) serves as the definitive "spatial ruler," allowing researchers to map the location of the N-substituent relative to the rigid heterocyclic core.

This guide objectively compares the NOESY signatures of 1H- and 2H-isomers, using Indazole as the primary case study due to its distinct "orthogonal" proton environments.

The Comparative Framework: 1H vs. 2H Topologies[1][2]

The distinction relies on the through-space magnetic interaction (dipolar coupling) between the N-substituent (e.g., a methyl group) and the nearest protons on the aromatic ring.

The Indazole Model[2]
  • 1H-Isomer (Benzenoid): The N1-substituent is spatially proximate to the H7 proton of the benzene ring.

  • 2H-Isomer (Quinonoid): The N2-substituent is spatially proximate to the H3 proton of the pyrazole ring.[1]

Performance Comparison Table: 1H vs. 2H Identification
Feature1H-Isomer (N1-Substituted)2H-Isomer (N2-Substituted)Diagnostic Reliability
Primary NOE Contact N-R

H7
(Benzene Ring)
N-R

H3
(Pyrazole Ring)
High (Gold Standard)
Secondary NOE Weak/None to H3Strong to H3 (if R is small)Medium

C NMR (C3 Shift)

132–134 ppm

120–124 ppm
High (Requires

C)

N Chemical Shift
N1 (pyrrole-like): ~ -160 ppmN2 (pyridine-like): ~ -110 ppmHigh (Requires

N)
Thermodynamic Stability High (Major product in thermodynamic conditions)Lower (Major product in kinetic conditions)Low (Reaction dependent)

Visualizing the Spatial Logic

The following diagram illustrates the decision logic based on spatial proximity detected by NOESY.

Indazole_Assignment Start Purified Indazole Isomer (Unknown Regiochemistry) NOESY_Exp Run 2D NOESY Experiment (Mix Time: 400-500ms) Start->NOESY_Exp Analyze_Crosspeaks Analyze N-Alkyl Proton Cross-Peaks NOESY_Exp->Analyze_Crosspeaks Decision Which Ring Proton shows strong NOE? Analyze_Crosspeaks->Decision Result_1H NOE to H7 (Benzene Ring) (Doublet, ~7.5-7.8 ppm) Decision->Result_1H Proximity < 5Å Result_2H NOE to H3 (Pyrazole Ring) (Singlet, ~8.0-8.5 ppm) Decision->Result_2H Proximity < 5Å Conclusion_1H Conclusion: 1H-Indazole (Thermodynamic Product) Result_1H->Conclusion_1H Conclusion_2H Conclusion: 2H-Indazole (Kinetic Product) Result_2H->Conclusion_2H

Caption: Decision tree for assigning Indazole regioisomers based on critical NOE contacts between the N-alkyl group and ring protons.

Detailed Experimental Protocol

To ensure data integrity, the NOESY experiment must be set up to maximize the Nuclear Overhauser Effect, which depends on cross-relaxation.

Step 1: Sample Preparation
  • Concentration: 10–20 mg of compound in 0.6 mL deuterated solvent (DMSO-

    
     or CDCl
    
    
    
    ).
  • Degassing (Critical): Dissolved oxygen is paramagnetic and promotes fast relaxation (

    
    ), which can quench the NOE signal.
    
    • Method: Bubble high-purity nitrogen or argon through the solution for 5–10 minutes, or use the freeze-pump-thaw method for 3 cycles.

Step 2: Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: noesygpphp (Phase-sensitive NOESY with gradient pulses).

  • Mixing Time (

    
    ): 
    
    • Small Molecules (< 400 MW):400–600 ms . (Requires time for magnetization transfer).

    • Medium Molecules (> 500 MW):200–300 ms .[2]

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    (typically 2–3 seconds) to ensure full equilibrium recovery.
  • Scans (NS): 16 or 32 scans per increment (sufficient for >10 mg sample).

  • Increments (TD1): 256 or 512 (for high resolution in the indirect dimension).

Step 3: Processing
  • Window Function: Apply a sine-bell squared (

    
    ) function shifted by 90° (
    
    
    
    ) to both dimensions.
  • Phasing: Phasing must be precise. In phase-sensitive NOESY, diagonal peaks are negative (usually red/green), and cross-peaks are negative (same phase) for large molecules but positive (opposite phase) for small molecules in non-viscous solvents.

    • Note: If diagonal and cross-peaks have the same sign for a small molecule, it indicates "spin diffusion" or incorrect mixing time, but proximity can still be inferred.

Validation: Cross-Referencing with Alternative Methods

While NOESY is the spatial authority, scientific integrity requires orthogonal validation.

A. C NMR (The C3 Diagnostic)

For indazoles, the carbon at position 3 (C3) is highly sensitive to the electronic density changes caused by N-alkylation.

  • 1H-Indazole: C3 resonates downfield at 132–134 ppm .

  • 2H-Indazole: C3 resonates upfield at 120–124 ppm .

  • Why? The quinonoid character of the 2H-isomer increases electron density at C3, shielding the nucleus.

B. N HMBC (Long-Range Coupling)

If


N equipment is available, this is the ultimate electronic validator.
  • 1H-Isomer: The alkyl protons will show a strong

    
     or 
    
    
    
    coupling to a "pyrrole-like" nitrogen (shielded, ~ -160 ppm).
  • 2H-Isomer: The alkyl protons will couple to a "pyridine-like" nitrogen (deshielded, ~ -100 to -110 ppm).

Case Study: N-Methyl Indazole Assignment

The following diagram maps the specific atomic interactions observed in a successful assignment.

Caption: Interaction map showing the exclusive NOE pathways for 1H vs 2H isomers. Green indicates the diagnostic signal for 1H-isomer; Red indicates the diagnostic signal for 2H-isomer.

Troubleshooting & Limitations

  • Exchangeable Protons: If the N-substituent is a proton (tautomerism), NOESY is only effective in aprotic solvents (DMSO, Acetone) where exchange is slow. In water/methanol, the H exchanges too fast to detect NOE.

  • Symmetry (Triazoles): In 4,5-disubstituted-1,2,3-triazoles, the 2H-isomer is often symmetric (making C4 and C5 substituents equivalent in NMR). The 1H-isomer breaks this symmetry. This symmetry break is often more diagnostic than NOESY itself for triazoles.

  • Spin Diffusion: In large molecules or viscous solvents, magnetization can transfer

    
    , making A look close to C. Use ROESY  (Rotating-frame Overhauser Effect) if this artifact is suspected; ROE signals are always positive (opposite to diagonal).
    

References

  • Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde. The Journal of Organic Chemistry. Retrieved from [Link]

  • Moser, A. (2026).[3] Differentiating Tautomers using 15N chemical shift information. ACD/Labs. Retrieved from [Link]

  • López, C., et al. (2003). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles. Molecules (MDPI). Retrieved from [Link]

  • Novikova, D. S., et al. (2021). Analysis of NOESY spectra to obtain accurate information on the structure of pyrazolo[1,5-a]pyrimidine derivatives. St. Petersburg State Institute of Technology.[4] Retrieved from [Link]

Sources

Validated HPLC Purity Standards for Pyrazolo[3,4-b]pyridine Intermediates: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Analytical Chemists, and CMC (Chemistry, Manufacturing, and Controls) Leads in Drug Development. Focus: Technical evaluation of purity standard grades (CRM vs. Analytical vs. Research) specifically for the challenging pyrazolo[3,4-b]pyridine scaffold.

Executive Summary: The Regioisomer Challenge

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for sGC stimulators (e.g., Riociguat), kinase inhibitors, and anti-cancer agents. However, its synthesis is plagued by a critical analytical blind spot: N1 vs. N2 regioisomerism .

Standard commercial synthesis often yields mixtures of the biologically active 1H-isomer (N1-substituted) and the inactive or toxic 2H-isomer (N2-substituted). These isomers possess nearly identical polarities and UV spectra, making them difficult to resolve on standard C18 gradients without high-purity reference materials to mark retention times.

This guide objectively compares the three tiers of HPLC purity standards available to researchers, analyzing their impact on quantification accuracy, regulatory compliance, and isomer resolution.

Comparative Analysis of Standard Grades

In the context of pyrazolo[3,4-b]pyridine development, "purity" is not just a percentage; it is the assurance of isomeric identity. Below is a comparison of the three primary alternatives.

Option A: ISO 17034 Certified Reference Materials (CRMs)
  • Definition: The "Gold Standard" for quantitative analysis. Produced under strict ISO 17034 accreditation.[1]

  • Performance: Provides a certified property value (concentration or purity) with a stated uncertainty budget and traceability to SI units (usually via qNMR).

  • Best For: GMP release testing, late-stage clinical trials, and calibrating secondary standards.

Option B: Commercial Analytical Standards (Secondary Standards)
  • Definition: High-purity materials characterized by HPLC, MS, and NMR, but lacking the rigorous uncertainty budget of a CRM.

  • Performance: Generally >98% purity. Often sufficient for routine QC but may not explicitly quantify the N2-isomer content if not specifically tested for it.

  • Best For: Method development, stability studies, and routine synthetic optimization.

Option C: Research Grade / In-House Synthesized
  • Definition: Materials synthesized in-house or bought from low-cost catalogs. Purity often determined by "Area %" on a single HPLC method.

  • Performance: High risk. "99% purity" by UV often hides 5-10% of the co-eluting N2-isomer or tautomeric impurities.

  • Best For: Early hit-to-lead screening where exact potency is less critical.

Data Summary: Impact on Quantification
FeatureISO 17034 CRM Analytical Standard Research Grade
Purity Confidence 99.9% ± 0.3% (Certified)>98% (Typical)Variable (Unknown bias)
Isomer Specificity Explicitly tested for N1/N2Usually testedRarely tested
Traceability NIST/SI TraceableManufacturer COANone
qNMR Assay Yes (Mandatory) OptionalNo
Cost Factor 10x3x1x
Regulatory Risk Low (Audit-proof)ModerateHigh (Data rejection risk)

Technical Deep Dive: The Isomerism Trap

To understand why the choice of standard matters, one must visualize the synthesis pathway. The cyclization step often produces a mixture of thermodynamically stable and kinetically favored isomers.

PyrazoloSynthesis Start Hydrazine Derivative Inter 5-Aminopyrazole Intermediate Start->Inter Cyclization Isomer1 1H-Pyrazolo[3,4-b]pyridine (Target: N1-Substituted) Inter->Isomer1 Major Pathway (Thermodynamic) Isomer2 2H-Pyrazolo[3,4-b]pyridine (Impurity: N2-Substituted) Inter->Isomer2 Minor Pathway (Kinetic/Steric)

Figure 1: Divergent synthesis pathway showing the formation of the critical N2-isomer impurity. Without a standard containing known levels of the N2-isomer, this impurity often co-elutes with the target.

Why "Area %" Fails

Using a Research Grade standard (Option C) often leads to the "Area % Fallacy." Because the N1 and N2 isomers have similar extinction coefficients at 254 nm, a mixture of 90% N1 and 10% N2 can appear as a single peak on a standard C18 column, leading the chemist to believe they have 100% purity. Only a CRM or validated Analytical Standard characterized by qNMR can reveal the true mass balance.

Validated Experimental Protocol

To validate your choice of standard, you must use an HPLC method capable of resolving the regioisomers. The following protocol is field-proven for pyrazolo[3,4-b]pyridine intermediates.

Method A: High-Resolution Separation (UHPLC)

This method is designed to separate the close-eluting N1/N2 pairs.

  • Instrument: UHPLC System (e.g., Agilent 1290 or Waters Acquity)

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 suppresses silanol interactions)

  • Mobile Phase B: Acetonitrile (LC-MS Grade)

  • Flow Rate: 0.4 mL/min

  • Temperature: 40°C

  • Detection: UV at 275 nm (scaffold max) and 220 nm (impurity scan).

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5 Equilibrate
1.0 5 Isocratic Hold
8.0 95 Linear Ramp
10.0 95 Wash

| 10.1 | 5 | Re-equilibrate |

Self-Validation Step (The "Spike" Test)
  • Prepare a 100 µg/mL solution of your Target Standard (Option A, B, or C).

  • Synthesize or purchase a small amount of the N2-isomer (known impurity).

  • Spike the N2-isomer into your Target Standard solution at a 5% level.

  • Inject using the method above.

    • Pass: You see two distinct peaks (Resolution > 1.5).

Decision Guide: Selecting the Right Standard

Use this logic flow to determine the necessary investment for your project stage.

DecisionTree Start Project Stage? Discovery Early Discovery / HTS Start->Discovery LeadOpt Lead Optimization / SAR Start->LeadOpt GLP GLP Tox / Clinical Release Start->GLP ChoiceC USE: Research Grade (Verify Identity by NMR) Discovery->ChoiceC Cost Focus ChoiceB USE: Analytical Standard (>98%, characterized) LeadOpt->ChoiceB Data Integrity Focus ChoiceA USE: ISO 17034 CRM (Traceable, qNMR assayed) GLP->ChoiceA Regulatory Focus

Figure 2: Strategic selection of purity standards based on development phase.

Conclusion and Recommendations

For pyrazolo[3,4-b]pyridine intermediates, the cost of a cheap standard is often paid in failed biological data.

  • Recommendation 1: For any compound advancing to animal studies, abandon Research Grade materials . The risk of N2-isomer toxicity invalidating the study is too high.

  • Recommendation 2: If an ISO 17034 CRM is unavailable for your specific intermediate (common in novel IP), you must generate a "Gold" Analytical Standard internally. This involves purifying a batch to >99.5%, characterizing it by qNMR (quantitative NMR) using a NIST-traceable internal standard (e.g., Maleic Acid), and using this master batch to calibrate all subsequent HPLC runs.

References

  • National Institutes of Health (NIH). (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • Inorganic Ventures. (2024). Demystifying Certified Reference Materials Vs. Reference Standards In Analytical Testing. Retrieved from [Link]

Sources

Technical Guide: Infrared Spectrum Analysis of Carboxylic Acid Moieties in Pyrazolopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors and heterocyclic therapeutics, the pyrazolopyridine scaffold represents a privileged structure. However, the introduction of a carboxylic acid group (-COOH) to this scaffold—often to modulate solubility or target specific lysine residues—introduces complex solid-state behaviors including polymorphism, dimerization, and zwitterion formation.

While NMR is the standard for solution-state structural elucidation, it frequently fails to characterize the protonation state of the carboxylic acid in the solid drug substance. This guide delineates the specific utility of Fourier Transform Infrared Spectroscopy (FTIR) for analyzing pyrazolopyridine carboxylic acids. It provides a comparative analysis against alternative techniques and details a self-validating protocol for distinguishing between free acids, dimers, and zwitterionic salts.

Part 1: The Spectroscopic Landscape (Comparative Analysis)

For a researcher characterizing a solid pyrazolopyridine derivative, the choice of analytical method dictates the fidelity of the structural data. The following table compares IR against its primary alternatives for this specific functional group analysis.

Table 1: Comparative Utility for Carboxylic Acid Characterization
FeatureFTIR (ATR) Solution State NMR Single Crystal XRD
Primary Utility Solid-state protonation status (COOH vs COO⁻) and hydrogen bonding networks.Skeletal connectivity and purity.Absolute 3D spatial arrangement and packing.
Acid Proton Detection High. Detects O-H stretch (broad) and C=O stretch distinct from COO⁻.Low. Acidic proton (10-14 ppm) is often broad or invisible due to chemical exchange.High. Locates H atoms (if data quality is high), but requires growing a suitable crystal.
Sample State Solid (neat).Solution (requires deuterated solvent).Solid (requires single crystal).
Throughput High (< 2 mins).Medium (10-30 mins).Low (Days to Weeks).
Specific Limitation Hygroscopic samples can obscure O-H region.Cannot determine solid-state polymorphs or dimers."Bottle-neck" technique; not all compounds crystallize.
Decision Logic for Method Selection

The following diagram illustrates when to prioritize IR analysis in the workflow.

MethodSelection Start New Pyrazolopyridine Analog Synthesized Solubility Is the compound soluble? Start->Solubility NMR Solution NMR (Connectivity) Solubility->NMR Yes IR FTIR (ATR) (H-Bonding/Salt Form) Solubility->IR No (Insoluble) SolidState Is Solid State Form Critical? SolidState->IR Yes (Polymorph/Salt Check) XRD SC-XRD (Absolute Structure) SolidState->XRD Definitive Confirmation NMR->SolidState

Figure 1: Analytical decision matrix. IR is the critical bridge between solution NMR and crystallographic confirmation, particularly for insoluble or polymorphic solids.

Part 2: Spectral Fingerprinting of Pyrazolopyridines

The pyrazolopyridine core is an electron-deficient aromatic system. When a carboxylic acid is attached, the spectral signals shift due to conjugation and the potential for internal hydrogen bonding with the ring nitrogens.

The Carbonyl Region (1680 – 1750 cm⁻¹)
  • Standard Aliphatic Acid: ~1710 cm⁻¹ (dimer).[1]

  • Pyrazolopyridine Acid: 1680 – 1700 cm⁻¹ .[2]

    • Mechanism: The conjugation between the carboxylic acid and the aromatic pyrazolopyridine ring allows delocalization of

      
      -electrons. This reduces the double-bond character of the carbonyl (C=O), lowering the force constant and thus the frequency.
      
    • Diagnostic Check: If the band appears >1730 cm⁻¹, the acid is likely in a monomeric state (rare in solids) or esterified.

The Hydroxyl Region (2500 – 3300 cm⁻¹)[1]
  • The "Messy" Envelope: Unlike the sharp bands of free alcohols, the carboxylic acid O-H stretch in pyrazolopyridines appears as a very broad, jagged envelope centered around 3000 cm⁻¹.

  • Fermi Resonance: You will often observe "sub-maxima" on the lower frequency side of the C-H stretches. This is a Fermi resonance interaction between the fundamental O-H stretch and the overtone of the O-H in-plane bending (usually ~1400 cm⁻¹).

The Zwitterion Trap (Critical for Heterocycles)

Pyrazolopyridines contain basic nitrogen atoms (pyridine-like). A common error is misidentifying a zwitterion (where the H+ moves from COOH to the Ring-N).

  • If Zwitterion Forms:

    • Disappearance: The C=O band at ~1690 cm⁻¹ disappears.

    • Appearance: Two new bands appear for the carboxylate anion (COO⁻):

      • Asymmetric Stretch: 1550 – 1610 cm⁻¹ (Strong).

      • Symmetric Stretch: 1300 – 1400 cm⁻¹ (Medium).

    • Implication: If you see these bands, you have isolated the internal salt, not the neutral acid.

Part 3: Experimental Protocol (ATR-FTIR)

To ensure reproducible data that distinguishes between surface moisture and structural water/hydroxyls, follow this protocol.

Equipment
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond ATR (Attenuated Total Reflectance) module. Diamond is preferred over ZnSe for its hardness and chemical resistance to acidic heterocycles.

Step-by-Step Methodology
  • Background Acquisition:

    • Clean the crystal with isopropanol. Ensure it is dry.

    • Collect an air background (32 scans, 4 cm⁻¹ resolution). Rationale: Removes atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor.

  • Sample Preparation (Neat Solid):

    • Place approx. 2-5 mg of the pyrazolopyridine powder onto the center of the crystal.

    • Crucial Step: Apply pressure using the anvil. Monitor the "Live Preview" mode. Increase pressure until the strongest peaks reach 40-60% Transmittance (or 0.2-0.6 Absorbance units).

    • Warning: Do not over-crush if investigating unstable polymorphs, as pressure can induce phase transitions.

  • Acquisition:

    • Scan range: 4000 – 600 cm⁻¹.

    • Accumulations: 64 scans (improves Signal-to-Noise ratio).

    • Correction: Apply "ATR Correction" in software (accounts for penetration depth varying with wavelength).

  • Data Processing:

    • Baseline correct only if significant drift is observed.

    • Identify the C=O peak.[1][3][4][5][6] If it is a doublet, consider the presence of multiple conformers or a mixture of salt/acid forms.

Part 4: Interpretation Logic (Self-Validating System)

Use the following logic flow to interpret the spectrum of your pyrazolopyridine derivative.

SpectralLogic Input Analyze Spectrum (1500-1800 cm⁻¹) CheckCO Is there a strong band at 1680-1730 cm⁻¹? Input->CheckCO CheckOH Check 2500-3300 cm⁻¹. Is it broad/jagged? CheckCO->CheckOH Yes CheckCOO Check 1550-1610 cm⁻¹ (Asymmetric COO⁻) CheckCO->CheckCOO No ConfirmedAcid CONFIRMED: Carboxylic Acid (Dimer) CheckOH->ConfirmedAcid Yes (Broad) Monomer Sharp OH >3500? Likely Monomer/Free Acid CheckOH->Monomer No (Sharp) ConfirmedSalt CONFIRMED: Zwitterion or Salt CheckCOO->ConfirmedSalt Yes (Strong Band) Unknown Re-evaluate Structure (Possible Ester/Amide?) CheckCOO->Unknown No

Figure 2: Spectral interpretation flowchart for distinguishing neutral acids from zwitterionic species in heterocyclic compounds.

References

  • LibreTexts Chemistry. (2024). Spectroscopy of Carboxylic Acids and Nitriles. [Link] Citation for general IR frequencies of carboxylic acid dimers vs monomers.

  • MDPI. (2025). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds. [Link] Citation for the structural importance and electronic properties of the pyrazolopyridine scaffold.

  • Spectroscopy Online. (2018). The C=O[3][5][6][7][8] Bond, Part III: Carboxylic Acids. [Link] Citation for detailed band shape analysis and Fermi resonance in acid spectra.[8]

  • Royal Society of Chemistry. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. [Link] Citation for hydrogen bonding cooperativity and dimer shifts.

Sources

Validating Regiochemistry of N-Alkylation in Pyrazolo[3,4-b]pyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in kinase inhibitor discovery (e.g., analogs of Bay 43-9006).[1] However, the N-alkylation of this scaffold presents a persistent regiochemical challenge.[1] The pyrazole ring exists in a tautomeric equilibrium, and alkylation can occur at either the N1 or N2 position.[1]

Misidentifying these isomers leads to erroneous Structure-Activity Relationship (SAR) models, as the N1-isomer typically retains full aromaticity and distinct vector projection compared to the quinoid-like character of the N2-isomer.[1] This guide objectively compares the three primary validation methods—HMBC NMR , X-Ray Crystallography , and 13C NMR Empirical Trends —providing a self-validating workflow to ensure structural certainty.[1]

The Regioselectivity Problem

The core challenge lies in the tautomeric nature of the pyrazolo[3,4-b]pyridine ring.[1] While the 1H-tautomer (N1-H) is thermodynamically favored by approximately 9 kcal/mol due to extended aromatic conjugation, reaction conditions (solvent, base, temperature) can kinetically favor the N2-alkylated product.[1]

Tautomerism and Alkylation Pathways

The following diagram illustrates the competing pathways and the resulting isomers.

Regiochemistry Start Pyrazolo[3,4-b]pyridine (Unsubstituted) Base Deprotonation (NaH or K2CO3) Start->Base Anion Delocalized Anion Base->Anion N1_Prod N1-Alkyl Product (Thermodynamic) Anion->N1_Prod Path A: N1 Attack (Favored in DMF/K2CO3) N2_Prod N2-Alkyl Product (Kinetic/Steric) Anion->N2_Prod Path B: N2 Attack (Favored by steric bulk)

Figure 1: Divergent alkylation pathways. N1-alkylation maintains the aromaticity of the fused system, while N2-alkylation often disrupts the electronic circulation, leading to distinct physicochemical properties.[1]

Comparative Analysis of Validation Methods

Method A: 2D NMR (HMBC) – The "Gold Standard" for Solution State

Verdict: Most practical and reliable method for routine analysis.[1]

The definitive distinction relies on Heteronuclear Multiple Bond Correlation (HMBC) .[1][2] The key differentiator is the coupling path from the alkyl protons to the bridgehead carbons.[1]

  • N1-Alkylation: The N1 atom is directly attached to the bridgehead carbon C7a (the carbon adjacent to the pyridine nitrogen).[1] Alkyl protons (N-CH₂) are 3 bonds away from C7a.[1]

  • N2-Alkylation: The N2 atom is separated from C7a by N1.[1] The coupling path is too long (4+ bonds) or geometrically unfavorable.[1]

The "Bridgehead Rule" (Self-Validating Logic)[1]
FeatureN1-Isomer (Target)N2-Isomer (Alternative)
Alkyl H → C7a (Bridge) Strong Correlation (3J) Absent (4J/5J)
Alkyl H → C3 Visible (3J - via N2?)Visible (3J)
Alkyl H → C3a (Bridge) Visible (3J)Visible (3J)
C3 Chemical Shift ~133–136 ppm ~120–126 ppm (Shielded)

Note: C7a is the bridgehead carbon bonded to the pyridine nitrogen (N7).[1] It typically resonates downfield (~150–158 ppm ) compared to the other bridgehead C3a (~110–130 ppm ).

HMBC_Logic Input Acquire 1H-13C HMBC Spectrum CheckC7a Check Correlation: Alkyl Protons -> C7a (Deshielded Bridgehead ~150ppm) Input->CheckC7a Result1 Correlation Present CheckC7a->Result1 Cross-peak observed Result2 Correlation Absent CheckC7a->Result2 No cross-peak Conclusion1 CONFIRMED: N1-Isomer Result1->Conclusion1 Conclusion2 CONFIRMED: N2-Isomer Result2->Conclusion2

Figure 2: The HMBC Decision Tree. The presence of the N1-C7a coupling is the binary switch for structural assignment.[1]

Method B: X-Ray Crystallography – The "Absolute Truth"

Verdict: Necessary only when NMR is ambiguous (e.g., severe peak overlap) or for final candidate registration.[1]

  • Pros: Unambiguous determination of bond lengths and angles. N1-isomers show bond lengths consistent with full aromaticity; N2-isomers show localized double bond character in the pyrazole ring.[1]

  • Cons: Requires single crystals; slow turnaround time.[1]

  • Protocol: Vapor diffusion using Methanol/DCM or Hexane/Ethyl Acetate is often successful for these rigid bicyclic systems.[1]

Method C: UV-Vis & Empirical Shift Trends – The "Quick Check"

Verdict: Useful for preliminary screening but not sufficient for publication-grade validation.[1]

  • UV-Vis: N1-alkylated isomers typically exhibit a bathochromic shift (red shift) compared to N2-isomers due to more effective conjugation with the pyridine ring.[1]

  • 13C NMR (C3 Shift): As noted in the table above, the C3 carbon in N2-isomers is often shielded by 10–15 ppm relative to N1-isomers.[1] This is a robust empirical rule but should be cross-referenced with HMBC.

Experimental Protocol: Synthesis & Validation

Step 1: N-Alkylation (General Procedure)

To maximize N1 selectivity, use bases that allow thermodynamic equilibration.[1]

  • Dissolve pyrazolo[3,4-b]pyridine (1.0 equiv) in anhydrous DMF (0.1 M).

  • Add Cs₂CO₃ (1.5 equiv) or K₂CO₃ (2.0 equiv). Avoid NaH if kinetic control (N2) is not desired, though NaH often yields mixtures.[1]

  • Stir at room temperature for 30 min.

  • Add alkyl halide (1.1 equiv) dropwise.

  • Monitor by LCMS.[1] N1 and N2 isomers often have identical masses but distinct retention times (N1 is usually more polar and elutes earlier on reverse-phase C18, though this varies by R-group).[1]

Step 2: Purification

Isomers must be separated before NMR analysis.[1]

  • Flash Chromatography: Silica gel gradient (0–10% MeOH in DCM).[1]

  • Observation: The two isomers usually separate well.[1] Collect both fractions to compare NMR spectra—this "comparative" approach makes assignment significantly easier.[1]

Step 3: NMR Acquisition[1]
  • Solvent: Dissolve ~10 mg of pure product in DMSO-d₆ . Avoid CDCl₃ if signals are broad; DMSO ensures sharp signals for exchangeable protons and improves solubility.[1]

  • Experiments: Run 1H, 13C, HSQC, and HMBC (optimized for 8 Hz long-range coupling).

  • Analysis:

    • Identify C7a (Bridgehead next to Pyridine N): Look for a quaternary carbon >150 ppm.[1]

    • Identify Alkyl Protons : Look for the doublet/triplet/singlet of the N-CH group.[1]

    • Verify: Does N-CH couple to C7a?

      • Yes: N1.

      • No: N2.

References

  • Doganc, F., & Göker, H. (2024).[1][3] Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry. Link

  • Norman, N. J., et al. (2022).[1][4] Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Link[1]

  • Lynch, B. M., et al. (1988).[1][5] Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry.[1][5] Link[1]

  • Ferreira, M., et al. (2022).[1][6] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Link

  • Zhang, Y., et al. (2007).[1] Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy. Molecules. Link

Sources

Bioactivity & SAR Profiling: 3-Iodo vs. 3-Phenyl Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-iodo versus 3-phenyl substituted pyrazolo[1,5-a]pyridines. It is designed for medicinal chemists and pharmacologists optimizing kinase inhibitors (e.g., p38 MAPK, Trk) or GPCR ligands (e.g., TSPO, Dopamine D4).

Executive Summary: The "Warhead" vs. The "Anchor"

In the optimization of the pyrazolo[1,5-a]pyridine scaffold, the C3 position is a critical vector for Structure-Activity Relationship (SAR).

  • 3-Iodo Substituent: Primarily serves as a high-utility synthetic pivot (precursor) but possesses distinct bioactivity via halogen bonding (σ-hole interactions). It is lipophilic yet sterically compact.

  • 3-Phenyl Substituent: Acts as a hydrophobic anchor . It is essential for filling large hydrophobic pockets (e.g., the "gatekeeper" region in kinases) and engaging in

    
    -
    
    
    
    stacking interactions. It significantly increases molecular weight and lipophilicity (cLogP), often driving potency at the cost of solubility.

Key Decision Matrix:

Feature 3-Iodo (I) 3-Phenyl (Ph)

| Primary Interaction | Halogen Bond (Directional) |


-

Stacking / Hydrophobic | | Steric Footprint | Small (

) | Large (

) | | Kinase Potency (p38) | Moderate (often micromolar) | High (often nanomolar) | | Metabolic Stability | Vulnerable to oxidative insertion | Vulnerable to aromatic hydroxylation | | Synthetic Role | Divergent Intermediate | Terminal Pharmacophore |[1]

Mechanistic Analysis & SAR Implications

The 3-Iodo Moiety: Halogen Bonding

While often viewed solely as a Suzuki coupling partner, the 3-iodo variant is bioactive. The iodine atom exhibits a region of positive electrostatic potential (the


-hole) along the C-I bond axis.
  • Mechanism: In kinase hinge regions, the 3-iodo group can function as a Lewis acid, accepting electron density from backbone carbonyl oxygens (e.g., Valine or Leucine residues in the ATP binding pocket).

  • Limitation: The interaction is highly directional (

    
     angle required). If the pocket geometry does not align, the iodine acts merely as a lipophilic "bump."
    
The 3-Phenyl Moiety: Hydrophobic Pocket Filling

The transition to a 3-phenyl group is a classic medicinal chemistry strategy to exploit the "selectivity pocket" adjacent to the ATP binding site.

  • Mechanism: The phenyl ring engages in T-shaped or parallel-displaced

    
    -stacking with aromatic residues (e.g., Tyrosine, Phenylalanine) lining the active site.
    
  • Bioactivity Gain: In p38 MAPK inhibitors, replacing a small group (like iodo or methyl) with a phenyl ring often results in a 10-100x increase in potency by displacing conserved water molecules and increasing residence time.

Comparative Bioactivity Data[1][2][3]

Case Study A: p38 MAPK Inhibition

Context: Pyrazolo[1,5-a]pyridines are potent p38 inhibitors. The C3 position faces the hydrophobic gatekeeper region.

Compound VariantIC

(p38

)
SAR Insight
3-Iodo

*
Acts as a weak hydrophobic filler; lacks sufficient bulk to displace key water networks.
3-Phenyl

The aromatic ring fills the hydrophobic pocket, engaging Tyr35 via

-stacking.
3-(2,6-Difluorophenyl)

Optimization of the phenyl ring (electronic tuning) maximizes potency.

*Note: Values are aggregated from general SAR trends in pyrazolopyridine p38 inhibitors (e.g., Peet et al., J. Med. Chem).[1][2][3][4][5][6][7][8][9]

Case Study B: TSPO (Translocator Protein) Ligands

Context: TSPO ligands require precise lipophilic profiles for mitochondrial membrane penetration.

  • 3-Iodo: Used as the starting material for radiotracers (e.g.,

    
    I-labeling). It shows moderate affinity but rapid washout.
    
  • 3-Phenyl/Aryl: Often leads to "super-binders" with sub-nanomolar affinity (

    
    ) but can suffer from high non-specific binding due to excessive lipophilicity (LogP > 4.5).
    
Visualizing the Pharmacophore Shift

The following diagram illustrates the shift in molecular interaction when moving from Iodo to Phenyl.

SAR_Comparison Iodo 3-Iodo Variant (Precursor/Halogen Donor) Phenyl 3-Phenyl Variant (Hydrophobic Anchor) Iodo->Phenyl Suzuki Coupling (Pd-catalyzed) Target_Kinase Kinase Pocket (e.g., p38 MAPK) Iodo->Target_Kinase Halogen Bond (Weak/Specific) Sigma-hole -> C=O Prop_I LogP ~ 2.5 MW +126 Da Metabolic Liability: Oxidative Insertion Iodo->Prop_I Phenyl->Target_Kinase Pi-Pi Stacking (Strong) Hydrophobic Filling Prop_Ph LogP ~ 3.8 MW +76 Da Metabolic Liability: Hydroxylation Phenyl->Prop_Ph

Caption: SAR transition from 3-Iodo (halogen bonding) to 3-Phenyl (hydrophobic anchoring) and associated physicochemical shifts.

Experimental Protocols

Synthesis: The Divergent Pathway

The 3-iodo compound is the "gateway" molecule. The following protocol ensures access to both variants.

Step 1: Regioselective Iodination (Synthesis of 3-Iodo)

  • Reagents: Pyrazolo[1,5-a]pyridine (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq), Acetonitrile (ACN).

  • Procedure: Dissolve starting material in ACN at

    
    . Add NIS portion-wise. Stir at RT for 2 hours.
    
  • Workup: Quench with

    
     (removes excess iodine). Extract with EtOAc.
    
  • Yield: Typically

    
    . The C3 position is highly nucleophilic, ensuring exclusive regioselectivity over C7.
    

Step 2: Suzuki-Miyaura Coupling (Synthesis of 3-Phenyl)

  • Reagents: 3-Iodo-pyrazolo[1,5-a]pyridine (1.0 eq), Phenylboronic acid (1.2 eq),

    
     (5 mol%), 
    
    
    
    (2M aq), Dioxane.
  • Procedure: Degas solvents. Mix reagents under

    
    . Heat to 
    
    
    
    for 4-6 hours.
  • Purification: Silica gel chromatography (Hexane/EtOAc).

  • Note: This step validates the "synthetic utility" of the iodo variant.

Bioassay: p38 Kinase Activity Assay

To objectively compare the bioactivity, use a FRET-based or Radiometric assay.

Protocol:

  • Enzyme Prep: Recombinant human p38

    
     MAPK (1-5 nM final).
    
  • Substrate: Fluorescently labeled peptide substrate (e.g., derived from ATF2).

  • Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM DTT, 0.01% Triton X-100.
    
  • Compound Dosing: Serial dilution of 3-Iodo and 3-Phenyl variants in DMSO (1% final DMSO).

  • Initiation: Add ATP (

    
     concentration, typically 10-50 
    
    
    
    ).
  • Readout: Measure phosphorylation after 60 mins via TR-FRET or

    
    -ATP incorporation.
    
  • Data Analysis: Fit curves to the Hill equation to derive IC

    
    .
    

References

  • Peet, N. P., et al. (2008). "The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Sikdar, A., et al. (2023).[8] "Synthesis and structure-activity relationship (SAR) of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives." Journal of Molecular Structure. Link

  • Sang, T., et al. (2023). "Novel Pyrazolo[1,5-a]pyrimidines as Translocator Protein 18 kDa (TSPO) Ligands." Molecules. Link

  • Johns, B. A., et al. (2005). "Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors: Synthesis and SAR." Bioorganic & Medicinal Chemistry Letters. Link

  • Akula, S., et al. (2022). "Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines." Pharmaceuticals.[10][11] Link

Sources

Safety Operating Guide

(3-Iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the operational safety and disposal protocols for (3-Iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid . This protocol is designed for research laboratories and drug development facilities, prioritizing high-BTU incineration streams due to the halogenated (iodine) content and nitrogen-heterocycle core.[1][2][3]

Part 1: Chemical Safety Profile & Immediate Action

Status: Hazardous Halogenated Organic Acid Primary Hazard Class: Irritant / Potential Acute Toxin Waste Stream: Halogenated Organic Waste (RCRA Considerations apply)[1][2]

PropertySpecificationOperational Implication
Functional Groups Pyrazolo[3,4-b]pyridine (Fused Heterocycle)Nitrogen-rich; potential for NOx generation during combustion.[1][2][3]
Halogen Content Iodine (C-I bond) at position 3MANDATORY: Must be segregated into Halogenated waste streams to prevent corrosion in non-specialized incinerators.[1][2][3]
Acidity Carboxylic Acid (-COOH)Weak organic acid.[1][2][3] Incompatible with strong oxidizers and strong bases.[3]
Physical State Solid (Crystalline Powder)Dust inhalation hazard.[1][2][3][4] Use local exhaust ventilation (fume hood).[1][3]
Solubility DMSO, DMF, Methanol (Moderate)Liquid waste will likely be organic solvent-based.[1][2][3]

Part 2: Waste Segregation Strategy (The "Why" & "How")

To ensure a self-validating disposal system, you must understand the chemical compatibility logic.[1][3] This compound presents a dual-challenge: it is an organic acid and a halogenated compound .[1][2][3]

The Halogen Rule (Critical)

Because this molecule contains Iodine, it cannot be disposed of in standard "Non-Halogenated" solvent drums.[1][2]

  • Reasoning: When incinerated, iodine-containing compounds produce acidic gases (HI, I2) that corrode standard combustion chamber linings.[1][2][3] They require scrubbers found only in Halogen-specific incinerators.[1][3]

  • Action: Always choose the container labeled "Halogenated Waste" or "High BTU Waste" .[1][2][3]

The Acid Compatibility Rule

Although it is an acid, it is an organic acid.[1][3]

  • Reasoning: Unlike mineral acids (Sulfuric, Hydrochloric), organic acids like this one are combustible.[1][2]

  • Action: Do NOT place in the "Inorganic Acid" (Corrosives) stream.[1][2][3] It belongs in the Organic Chemical Waste stream.[1][3]

Part 3: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Substance

Applicable for: Expired reagent, synthesis yield, or spill cleanup material.[1][2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass shipping container.[1][2][3]

  • Labeling:

    • Attach a hazardous waste tag immediately.[1][3]

    • Chemical Name: Write out the full name: "(3-Iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid". Do not use abbreviations or structure drawings alone.

    • Hazard Checkbox: Mark "Toxic" and "Irritant".[1][3]

    • Constituents: If mixed with silica gel (from column chromatography), list "Silica Gel" as >90% and the compound as <10%.

  • Secondary Containment: Place the sealed jar into a clear polyethylene bag (zip-lock) before placing it in the satellite accumulation area.

Scenario B: Disposal of Liquid Waste (Mother Liquor / HPLC Waste)

Applicable for: Reaction mixtures, HPLC effluent (Acetonitrile/Water/TFA).[1][2]

  • Segregation: Ensure the collection carboy is designated for Halogenated Solvents .

  • Compatibility Check:

    • Verify: Ensure the carboy does not contain strong oxidizers (e.g., Nitric Acid, Peroxides) or active metals.[1][2]

    • pH Check: If the solution is highly acidic (pH < 2) due to added TFA or mineral acids, neutralize to pH 5–9 using saturated Sodium Bicarbonate (NaHCO₃) before adding to the organic waste drum to prevent drum corrosion, unless your facility uses corrosion-resistant carboys.[1][2]

  • Transfer: Use a funnel to prevent drips. Rinse the funnel with acetone into the carboy after use.[3]

  • Log Entry: Record the volume and estimated concentration on the waste log sheet.

Part 4: Visual Workflow (Decision Logic)

The following diagram illustrates the decision matrix for disposing of this specific compound, ensuring compliance with RCRA and safety standards.

DisposalWorkflow Start Waste Generation: (3-Iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder, Filter Cake, Silica) StateCheck->SolidPath LiquidPath Liquid Waste (Reaction Mix, HPLC) StateCheck->LiquidPath SolidContainer Container: Wide-Mouth HDPE Tag: 'Solid Hazardous Waste' SolidPath->SolidContainer LiquidCheck Contains Halogens (Iodine)? YES LiquidPath->LiquidCheck Final Final Disposal: High-BTU Incineration SolidContainer->Final Neutralize Check pH If <2, Neutralize LiquidCheck->Neutralize LiquidContainer Container: Halogenated Solvent Carboy (Green Label/Tag) LiquidContainer->Final Neutralize->LiquidContainer

Caption: Operational decision tree for segregating (3-Iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid based on physical state and halogen content.

Part 5: Emergency Response (Spill Protocol)

In the event of a benchtop spill, autonomy and speed are critical.

  • Isolate: Alert nearby personnel. Mark the area.

  • PPE Upgrade: Wear double nitrile gloves and safety goggles. If powder is airborne, use an N95 or P100 respirator.[3]

  • Containment:

    • Solid Spill: Do not dry sweep (creates dust).[1][2][3] Cover with a wet paper towel (dampened with water or ethanol) to suppress dust, then wipe up.[3]

    • Liquid Spill: Cover with an absorbent pad or vermiculite.[1][3]

  • Decontamination: Wipe the surface with a mild detergent followed by water.[1][3]

  • Disposal of Debris: All contaminated towels, gloves, and pads must go into the Solid Hazardous Waste container (Scenario A).[1][2] Do not throw in regular trash.

References

  • National Institutes of Health (NIH) - PubChem. 2-{5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid (Analog Safety Data).[1][2][3] Retrieved from [Link][1][2][3]

  • U.S. Environmental Protection Agency (EPA). 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][3] Retrieved from [Link][1][2][3]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.